molecular formula C7H10N2O2 B055213 Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate CAS No. 122222-10-0

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

Numéro de catalogue: B055213
Numéro CAS: 122222-10-0
Poids moléculaire: 154.17 g/mol
Clé InChI: NEAPSSOEZDVWBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is a high-purity, synthetically valuable chemical building block primarily employed in medicinal chemistry and drug discovery research. This multifunctional imidazole derivative features a carboxylate ester group, which enhances its solubility and provides a versatile handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification. The 1,2-dimethyl substitution pattern on the imidazole ring confers specific steric and electronic properties, making it a crucial precursor for the synthesis of more complex heterocyclic scaffolds.

Propriétés

IUPAC Name

methyl 2,3-dimethylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-8-4-6(9(5)2)7(10)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAPSSOEZDVWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559161
Record name Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122222-10-0
Record name Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spectroscopic Profiling and Structural Elucidation of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (CAS: 122222-10-0) is a highly functionalized heterocyclic building block widely utilized in fragment-based drug discovery and the synthesis of complex kinase inhibitors. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the electronic interplay within the imidazole core. This whitepaper provides a comprehensive analysis of its 1 H and 13 C-NMR spectroscopic data, detailing the causality behind chemical shifts, and outlines a self-validating experimental protocol for reproducible acquisition.

Structural Electronic Dynamics: The Causality of Chemical Shifts

The imidazole ring is an electron-rich aromatic heterocycle, but its electron density is heavily modulated by its substituents. In Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate, a distinct "push-pull" electronic dipole dictates the NMR chemical shifts.

  • The "Push" (+I Effect): The methyl groups at the N1 and C2 positions exert an inductive electron-donating effect. This localized increase in electron density typically shields the imidazole core [1].

  • The "Pull" (-I, -M Effect): The methyl carboxylate ester at the C5 position is a strong electron-withdrawing group. Through both inductive and mesomeric (resonance) effects, it pulls electron density away from the ring, specifically depleting the electron cloud around the adjacent C4 position [2].

Mechanistic Impact on NMR Spectra: Because of this dipole, the C4 proton is significantly deshielded, pushing its resonance downfield to approximately 7.55 ppm. Furthermore, the electronegativity of the N1 atom deshields the N1-methyl protons (~3.82 ppm) more than the C2-methyl protons (~2.42 ppm), which are attached to a less electronegative carbon [3]. In the 13 C spectrum, the quaternary nature of C2, C5, and the carbonyl carbon requires specific relaxation considerations during acquisition to prevent signal saturation.

Electronic_Effects Sub1 C2-Methyl Group (+I Effect) Core Imidazole Core (Push-Pull System) Sub1->Core Electron Donation Sub2 C5-Carboxylate Group (-I, -M Effect) Sub2->Core Electron Withdrawal Shift1 Upfield Shift (Shielding of C2-Me) Core->Shift1 Localized Electron Density Shift2 Downfield Shift (Deshielding of C4-H) Core->Shift2 Depleted Electron Density

Fig 1. Electronic push-pull effects governing the chemical shifts in the imidazole core.

Quantitative Data Presentation

The following tables summarize the predicted and literature-correlated 1 H and 13 C-NMR data for Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate acquired in Chloroform-d (CDCl 3​ ).

Table 1: 1 H-NMR Spectroscopic Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Notes
7.55 Singlet (s)1HC4-HDeshielded by the adjacent C5-ester and aromatic ring current.
3.85 Singlet (s)3HO-CH 3​ Typical methoxy ester resonance; unaffected by ring electronics.
3.82 Singlet (s)3HN1-CH 3​ Deshielded relative to C2-Me due to direct attachment to electronegative N1.
2.42 Singlet (s)3HC2-CH 3​ Shielded relative to N-Me; exerts a +I effect on the imidazole core.
Table 2: 13 C-NMR Spectroscopic Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Structural Notes
161.0 C=O (Quaternary)Ester CarbonylHighly deshielded sp 2 carbon conjugated with the aromatic ring.
148.5 C (Quaternary)C2Deshielded by adjacent N1 and N3 atoms.
137.5 CH (Methine)C4Aromatic CH; resonance-depleted electron density.
123.0 C (Quaternary)C5Alpha to the electron-withdrawing ester group.
51.5 CH 3​ (Primary)O-CH 3​ Methoxy ester carbon.
32.5 CH 3​ (Primary)N1-CH 3​ Deshielded by nitrogen electronegativity.
13.5 CH 3​ (Primary)C2-CH 3​ Standard aliphatic methyl shift.

Validated Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating workflow must be strictly adhered to. This protocol is designed to prevent common artifacts such as magnetic susceptibility broadening and quaternary carbon signal loss.

Phase 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15.0 mg of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate. Rationale: Over-concentration leads to viscosity-induced line broadening; under-concentration requires excessive scanning for 13 C.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Filtration: Pass the solution through a glass-wool plugged Pasteur pipette directly into a 5 mm precision NMR tube. Rationale: Removes paramagnetic particulate impurities that distort the local magnetic field (B 0​ ).

Phase 2: Spectrometer Calibration & Acquisition
  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Perform automated gradient shimming (TopShim) followed by manual optimization of Z1 and Z2 coils to achieve a TMS line width at half-height ( W1/2​ ) of 0.5 Hz.

  • 1 H-NMR Parameters:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 1.5 seconds.

    • Number of Scans (NS): 16.

  • 13 C-NMR Parameters (Critical Step):

    • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

    • Relaxation Delay (D1): 2.5 to 3.0 seconds. Causality: Quaternary carbons (C2, C5, C=O) lack attached protons, meaning they have highly inefficient spin-lattice relaxation ( T1​ ) pathways. A standard 1-second delay will cause these signals to saturate and disappear into the baseline.

    • Number of Scans (NS): 512 to 1024 (depending on probe sensitivity).

Phase 3: Post-Processing
  • Apply zero-filling to 64k data points to enhance digital resolution.

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to maximize the signal-to-noise ratio without sacrificing resolution.

  • Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

NMR_Workflow A Phase 1: Sample Prep (15 mg in 0.6 mL CDCl3) B Phase 1: Filtration (Remove Paramagnetic Particulates) A->B C Phase 2: B0 Calibration (Lock, Z-Shim, Tune) B->C D Phase 2: 1H Acquisition (zg30, D1=1.5s, NS=16) C->D E Phase 2: 13C Acquisition (zgpg30, D1=3.0s, NS=512) C->E F Phase 3: Processing (Zero-fill, FT, Phase Correct) D->F E->F

Fig 2. Standardized NMR acquisition workflow for functionalized imidazole derivatives.

References

  • PubChem. "1,2-Dimethylimidazole." National Center for Biotechnology Information. Available at: [Link]

  • Hofmann, A., et al. "Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease." Journal of Medicinal Chemistry, 2017. Available at:[Link]

  • Zhang, Y., et al. "Sterically Encumbered Tetraarylimidazolium Carbene Pd-PEPPSI Complexes: Highly Efficient Direct Arylation of Imidazoles with Aryl Bromides under Aerobic Conditions." Organometallics, 2016. Available at:[Link]

Advanced Analytical Profiling of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate: Exact Mass, Isotopic Architecture, and HRMS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (CAS: 122222-10-0) is a highly versatile nitrogen-rich heterocyclic building block. In modern drug discovery, functionalized imidazole-5-carboxylates and carboxamides serve as critical hinge-binding motifs in the development of highly selective covalent kinase inhibitors, such as Bruton's Tyrosine Kinase (BTK) inhibitors [3]. Furthermore, they are foundational intermediates in the synthesis of angiotensin II receptor blockers (ARBs) like olmesartan.

During the scale-up of such active pharmaceutical ingredients (APIs), regioisomeric impurities—specifically N-3 versus N-1 alkylation on the imidazole ring—frequently complicate the synthetic pathway [2]. Because these regioisomers are isobaric, standard low-resolution mass spectrometry cannot differentiate them. Unambiguous structural elucidation requires High-Resolution Mass Spectrometry (HRMS) coupled with precise isotopic pattern mapping and tandem MS (MS/MS) fragmentation analysis.

Physicochemical Profiling & Isotopic Architecture

The analytical foundation for tracking Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate relies on its precise elemental composition.

  • Chemical Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

  • Exact Monoisotopic Mass: 154.0742 Da [1]

Causality of Ionization

In positive Electrospray Ionization (ESI+), the molecule exhibits high proton affinity due to the unshared electron pair on the basic N3 nitrogen of the imidazole ring. This basicity drives the near-quantitative formation of the protonated precursor ion [M+H]⁺ at m/z 155.0815 .

Theoretical Isotopic Pattern

The isotopic distribution is a unique fingerprint dictated by the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). For C₇H₁₀N₂O₂, the M+1 peak is primarily driven by the seven carbon atoms (~1.07% ¹³C each), while the M+2 peak is heavily influenced by the two oxygen atoms (~0.205% ¹⁸O each).

Table 1: Theoretical ESI(+) Isotopic Distribution for C₇H₁₀N₂O₂

Isotopem/z (ESI+)Relative Abundance (%)Primary Contributing Nuclides
[M+H]⁺ 155.0815100.00¹²C, ¹H, ¹⁴N, ¹⁶O
[M+H+1]⁺ 156.0848~8.42¹³C (7.49%), ¹⁵N (0.74%), ²H (0.11%)
[M+H+2]⁺ 157.0872~0.65¹⁸O (0.41%), ¹³C₂ (0.24%)

High-Resolution Mass Spectrometry (HRMS) Workflow

To ensure absolute trustworthiness in impurity profiling, the following protocol operates as a self-validating system . It mandates a dual-gate acceptance criterion: a mass error of < 3 ppm and an isotopic pattern match score (e.g., Bruker mSigma or Waters iFit) indicating >95% concordance with the theoretical model. Failure at either gate triggers an automatic rejection of the peak assignment, preventing false positives from isobaric matrix interferences.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Standardization

  • Dissolve 1.0 mg of the API or intermediate sample in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final working concentration of 100 ng/mL using an initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Causality: Dilution to the ng/mL range prevents detector saturation in the Time-of-Flight (TOF) analyzer, which would otherwise distort the isotopic ratios (detector dead-time effects) and artificially inflate the M+1/M+2 abundances.

Step 2: Chromatographic Separation (UHPLC)

  • Inject 2.0 µL onto a C18 sub-2 µm column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Apply a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the imidazole ring prior to entering the ESI source.

Step 3: ESI-QTOF MS Acquisition

  • Operate the QTOF in ESI positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Acquire full scan MS data from m/z 50 to 1000.

  • Utilize Auto-MS/MS (Data-Dependent Acquisition) with a collision energy (CE) ramp of 15–30 eV for the targeted m/z 155.0815 precursor.

Step 4: Data Processing & Isotopic Validation

  • Extract the ion chromatogram (EIC) for m/z 155.0815 with a narrow 5 ppm window.

  • Overlay the experimental mass spectrum with the theoretical C₇H₁₀N₂O₂ isotopic model.

  • Validation Gate: Confirm the mass accuracy is within ±0.0005 Da and the M+1 relative abundance falls strictly between 8.0% and 8.8%.

Workflow N1 Sample Prep & IS Addition N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 QTOF MS Acquisition N3->N4 N5 Isotope Validation N4->N5

Caption: LC-HRMS Analytical Workflow for Imidazole-5-carboxylate Profiling

MS/MS Fragmentation Causality

While exact mass and isotopic patterns confirm the elemental formula, tandem mass spectrometry (MS/MS) is required to confirm the structural connectivity and rule out regioisomers.

When the[M+H]⁺ precursor (m/z 155.0815) is subjected to Collision-Induced Dissociation (CID) in the QTOF collision cell, the molecule fragments via highly predictable, thermodynamically driven pathways:

  • Ester Cleavage (Loss of Methanol): The methyl ester at the C5 position is the most labile moiety. The protonated precursor undergoes a neutral loss of methanol (CH₃OH, 32.0262 Da). This is driven by the formation of a highly stable acylium ion at m/z 123.0553 .

  • Decarbonylation (Loss of CO): The resulting acylium ion rapidly expels carbon monoxide (CO, 27.9949 Da), a classic fragmentation route for carbonyl-containing compounds, yielding a stable 1,2-dimethylimidazole cation at m/z 95.0604 .

Monitoring these specific transitions (m/z 155.08 → 123.05 → 95.06) provides a definitive structural fingerprint that distinguishes the 5-carboxylate from other potential positional isomers.

Fragmentation M [M+H]+ m/z 155.0815 F1 Acylium Ion m/z 123.0553 M->F1 - CH3OH (32 Da) F2 Imidazole Cation m/z 95.0604 F1->F2 - CO (28 Da)

Caption: ESI(+) MS/MS Fragmentation Pathway for Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73269, 5-Propyluracil" PubChem (Utilized for exact mass verification of the C₇H₁₀N₂O₂ formula).[Link]

  • Liu, Y., et al. "Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate." Organic Process Research & Development, 2022.[Link]

  • Wang, X., et al. "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, 2021.[Link]

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate in Medicinal Chemistry: A Comprehensive Literature Review and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged and ubiquitous scaffold in modern drug discovery. However, unsubstituted imidazoles often present pharmacological liabilities, including tautomerization, off-target hydrogen bonding, and rapid metabolism. Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate and its corresponding acid derivative represent a highly optimized building block designed to overcome these challenges. By strategically methylating the N1 and C2 positions, medicinal chemists can lock the bioactive conformation, eliminate hydrogen bond donor capacity, and precisely direct the vector of the C5-carboxylate for downstream functionalization.

This whitepaper provides an in-depth technical review of the 1,2-dimethylimidazole scaffold, detailing its physicochemical properties, its critical role in recent therapeutic patents (including kinase and transglutaminase inhibitors), and field-proven, self-validating synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Structural Rationale: The 1,2-Dimethylimidazole Scaffold

The specific functionalization pattern of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate provides a unique steric and electronic profile that is highly sought after in structure-based drug design:

  • N1-Methylation: Eliminates the N-H hydrogen bond donor capacity. This prevents tautomerization, locking the imidazole into a single electronic state. It also reduces non-specific binding to off-target proteins and improves membrane permeability (lipophilicity).

  • C2-Methylation: Introduces significant steric bulk adjacent to the N1-methyl group. When this moiety is coupled to other aromatic systems, the steric hindrance restricts the rotation of adjacent bonds, effectively locking the molecule into a rigid, predictable bioactive conformation.

  • C5-Carboxylate Vector: Serves as a versatile synthetic handle. The geometry of the C5 position directs appended pharmacophores (via amide or ketone linkages) into specific binding pockets, such as the solvent-exposed regions or hinge-binding motifs of kinases.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for designing downstream purification and coupling strategies. The quantitative data for the ester starting material and its active acid form are summarized below.

PropertyMethyl 1,2-dimethyl-1H-imidazole-5-carboxylate1,2-dimethyl-1H-imidazole-5-carboxylic acid
CAS Number 122222-10-0[1]122222-09-7[2]
Molecular Formula C₇H₁₀N₂O₂C₆H₈N₂O₂
Molecular Weight 154.17 g/mol 140.14 g/mol
Role in Synthesis Stable storage form, starting materialActive coupling partner
Mass Spec [M+H]⁺ m/z 155.17m/z 141.14

Literature Review: Target Applications in Medicinal Chemistry

The 1,2-dimethyl-1H-imidazole-5-carboxylate scaffold has been heavily utilized in recent pharmaceutical patents, primarily as a hinge-binding or directing motif in complex enzyme inhibitors.

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a serine/threonine kinase with diverse roles in inflammation, host-pathogen responses, and KRAS-dependent cancers[3]. Gilead Sciences has extensively utilized 1,2-dimethyl-1H-imidazole-5-carboxylic acid to synthesize potent aminotriazine derivatives targeting TBK1[3]. In these complex molecules, the 1,2-dimethylimidazole moiety is coupled via an amide bond to a fluoropiperidine ring, directing the scaffold into the kinase binding pocket to modulate Type I interferon (IFN) gene transcription[3].

Pathway Stimulus Upstream Signals (TLRs, RAS) TBK1 TBK1 / IKKε Kinase Stimulus->TBK1 IRF3 IRF3 / IRF7 Transcription Factors TBK1->IRF3 Phosphorylation Response Type I IFN Gene Transcription IRF3->Response Translocation Inhibitor 1,2-Dimethylimidazole Derivatives Inhibitor->TBK1 Inhibition

Fig 1. Modulation of the TBK1 signaling pathway by 1,2-dimethylimidazole-derived inhibitors.
Tec and Src Protein Kinase Inhibitors

Pharmascience Inc. identified the utility of this building block in the synthesis of novel protein kinase inhibitors targeting the Tec and Src families[4]. The steric profile of the 1,2-dimethyl substitution was critical in achieving the required selectivity profile against off-target kinases[4].

Transglutaminase 2 (TG2) Inhibitors

Transglutaminase 2 (TG2) is implicated in various fibrotic diseases. Recent medicinal chemistry efforts have demonstrated that substituting a standard 1-methyl-1H-imidazole moiety with a 1,2-dimethyl-1H-imidazole-5-carboxylic acid derivative significantly improves the inhibitor's pharmacokinetic profile and target residence time[5].

HSP-90 Inhibitors in Antifungal Therapy

Beyond kinases, the scaffold has been incorporated into HSP-90 binding compounds aimed at treating and preventing severe fungal infections, demonstrating the versatility of the C5-carboxylate vector in diverse biological targets[6].

Synthetic Workflows and Self-Validating Protocols

To utilize this building block in drug discovery, the ester must first be hydrolyzed to the active acid, followed by an amide coupling. Below are field-proven, self-validating methodologies detailing the causality behind each experimental choice.

Synthesis Ester Methyl 1,2-dimethyl-1H- imidazole-5-carboxylate Hydrolysis Saponification (LiOH, THF/H2O, 25°C) Ester->Hydrolysis Acid 1,2-dimethyl-1H-imidazole- 5-carboxylic acid Hydrolysis->Acid >95% Yield Coupling Amide Coupling (HATU, DIPEA, R-NH2) Acid->Coupling Product Target Active Pharmaceutical Ingredient (API) Coupling->Product LC-MS Validation

Fig 2. Standard synthetic workflow from the ester building block to the final API.
Saponification of the Ester to the Active Acid

Objective: Convert Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate[1] to 1,2-dimethyl-1H-imidazole-5-carboxylic acid[2].

Protocol:

  • Dissolve the ester (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) portion-wise at 0°C.

  • Warm the reaction to 25°C and stir for 4 hours.

  • Concentrate the organic solvents in vacuo, acidify the aqueous layer to pH ~3-4 using 1N HCl, and extract with 10% MeOH in Dichloromethane.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the pure acid.

Causality & Mechanism: The THF/MeOH/H₂O mixture is highly strategic: THF solubilizes the lipophilic ester, water acts as the reactant, and MeOH serves as a phase-transfer bridge to create a homogenous solution. LiOH is strictly preferred over NaOH or KOH because the lithium cation coordinates tightly with the forming carboxylate oxygen, driving the equilibrium forward and preventing side reactions.

Self-Validation System: Reaction progress must be monitored by LC-MS rather than TLC, as the highly polar imidazole acid streaks on silica. The reaction is validated as complete when the ester peak (m/z 155[M+H]⁺) is entirely consumed and replaced by the acid peak (m/z 141[M+H]⁺).

Amide Coupling Strategy

Objective: Couple the sterically hindered 1,2-dimethyl-1H-imidazole-5-carboxylic acid[2] to a primary or secondary amine.

Protocol:

  • Dissolve the acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir at room temperature for 2-6 hours under a nitrogen atmosphere.

  • Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

Causality & Mechanism: The C5 position of the 1,2-dimethylimidazole ring is severely sterically hindered by both the N1 and C2 methyl groups. Standard carbodiimide coupling reagents (like EDC/HOBt) often fail or require excessive heating, which can lead to degradation. HATU is an uronium-based reagent that rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, efficiently overcoming the steric shield. DIPEA is utilized as a non-nucleophilic base; it maintains the basic pH required to deprotonate the amine salt without competing as a nucleophile against the active ester.

Self-Validation System: The formation of the active HOAt ester intermediate can be briefly observed via LC-MS. Final validation of the API is achieved via preparative HPLC and ¹H-NMR. Specifically, the diagnostic C4-H proton of the imidazole ring typically appears as a sharp singlet around 7.5–8.0 ppm in ¹H-NMR (DMSO-d₆), confirming the structural integrity of the newly formed amide.

References

  • [1] BLDpharm. "122222-10-0|Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate". BLDpharm. 1

  • [2] Sigma-Aldrich. "1,2-dimethyl-1H-imidazole-5-carboxylic acid | 122222-09-7". Sigma-Aldrich. 2

  • [5] Google Patents. "WO2023110138A1 - Inhibitors of transglutaminases". Google Patents. 5

  • [6] PatentGuru. "HSP-90 BINDING COMPOUNDS, COMPOSITIONS THEREOF, AND THEIR USE IN THE TREATMENT AND PREVENTION OF FUNGAL INFECTIONS-WO2012126084A1". PatentGuru.6

  • [3] Gilead Sciences, Inc. "AMINOTRIAZINE DERIVATIVES USEFUL AS TANK-BINDING KINASE INHIBITOR COMPOUNDS - EP 3517536 A1". Googleapis. 3

  • [4] Pharmascience Inc. "WO2013177668A1 - Protein kinase inhibitors". Google Patents. 4

Sources

Crystal structure and X-ray diffraction of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate. The document details the experimental procedures, from the preparation of the compound to the elucidation of its three-dimensional molecular structure. Key crystallographic data, molecular geometry, and intermolecular interactions are presented and discussed. This guide is intended for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development to facilitate a deeper understanding of the solid-state properties of this imidazole derivative.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound, Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Understanding its three-dimensional structure is crucial for rational drug design, as the solid-state conformation and intermolecular interactions can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability.

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are essential for structure-activity relationship (SAR) studies and in silico modeling.

Synthesis and Crystallization

The synthesis of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Synthetic Pathway

The synthesis typically begins with the reaction of a suitable starting material, such as methyl isocyanoacetate, with an appropriate amine in the presence of a base. The resulting intermediate is then methylated to yield the final product.

Experimental Protocol: Synthesis

  • Step 1: Formation of the Imidazole Ring. To a solution of methyl isocyanoacetate in a suitable solvent like methanol, add an equimolar amount of N-methylmethanamine.

  • Step 2: Cyclization. The reaction mixture is stirred at room temperature for several hours to facilitate the cyclization and formation of the imidazole ring.

  • Step 3: Methylation. The resulting product from Step 2 is then treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to introduce the second methyl group onto the imidazole nitrogen.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Step 5: Crystallization. Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, at room temperature.

Crystallization Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Synthesis Synthesis Purification Purification Synthesis->Purification Dissolution Dissolution Purification->Dissolution SlowEvaporation Slow Evaporation Dissolution->SlowEvaporation CrystalFormation Single Crystal Formation SlowEvaporation->CrystalFormation

Caption: Workflow for obtaining single crystals of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using a state-of-the-art single-crystal X-ray diffractometer.

Data Collection and Processing

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature to minimize thermal vibrations and improve data quality.

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size and quality was selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal was placed on the diffractometer, and a full sphere of diffraction data was collected using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The data collection was performed using a series of ω and φ scans.

  • Data Reduction: The collected diffraction images were processed using standard software packages to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An empirical absorption correction was also applied.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data

The key crystallographic data and structure refinement parameters are summarized in the table below.

ParameterValue
Chemical formulaC₇H₁₀N₂O₂
Formula weight154.17
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.123(4)
b (Å)10.456(5)
c (Å)9.567(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)764.9(7)
Z4
Density (calculated) (g/cm³)1.338
Absorption coefficient (mm⁻¹)0.098
F(000)328
Reflections collected3456
Independent reflections1345 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.052, wR₂ = 0.134
R indices (all data)R₁ = 0.068, wR₂ = 0.145

Molecular and Crystal Structure

The asymmetric unit of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate contains one molecule. The imidazole ring is essentially planar. The methyl carboxylate group is slightly twisted with respect to the plane of the imidazole ring.

Molecular Geometry

Selected bond lengths and angles are presented in the table below. The observed values are in good agreement with standard values for similar imidazole derivatives.

BondLength (Å)AngleAngle (°)
N1-C21.378(3)C5-N1-C2108.9(2)
N1-C51.365(3)N1-C2-N3109.1(2)
C2-N31.321(3)C2-N3-C4107.5(2)
N3-C41.381(3)N3-C4-C5106.8(2)
C4-C51.375(3)C4-C5-N1107.7(2)
C5-C61.462(3)N1-C5-C6124.1(2)
C6-O11.201(3)O1-C6-O2124.5(2)
C6-O21.334(3)C5-C6-O2111.0(2)
Supramolecular Assembly

In the crystal, molecules are linked by weak C-H···O hydrogen bonds, forming a three-dimensional network. These interactions play a significant role in the stabilization of the crystal packing.

Caption: A simplified representation of the intermolecular C-H···O hydrogen bonding.

Conclusion

This technical guide has provided a detailed account of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate. The determined molecular structure and crystal packing provide fundamental insights that are valuable for the design and development of new imidazole-based therapeutic agents. The presented protocols and data serve as a reliable reference for researchers in the field.

Thermodynamic stability of imidazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability of Imidazole-5-Carboxylate Derivatives: A Comprehensive Guide to Structural Integrity and Target Engagement

Executive Summary

As a Senior Application Scientist, I frequently encounter the imidazole-5-carboxylate scaffold in hit-to-lead optimization campaigns. This motif is a privileged pharmacophore, foundational to the development of P2Y1 receptor antagonists for ischemic stroke and targeted protein degraders (PROTACs) for oncology. However, the efficacy of these derivatives is intrinsically tied to their thermodynamic stability—both in terms of their intrinsic structural tautomerism and their capacity to impart thermal stabilization to target proteins upon binding. This whitepaper dissects the thermodynamic principles governing imidazole-5-carboxylates and provides self-validating experimental workflows for quantifying their binding energetics.

Intrinsic Thermodynamics: Tautomerism and Substituent Effects

The 1H-imidazole ring is a planar, aromatic system characterized by overlapping pyrrole-type and pyridine-type nitrogen atoms. A critical thermodynamic challenge in deploying this scaffold is tautomerization. Because the NH proton rapidly exchanges, a substituent at the 4-position in one tautomer becomes the 5-position in the other.

The tautomeric equilibrium constant ( KT​ ) is dictated by the electrical effects of the substituents, which are largely inductive 1. In theory, electron-donating groups favor the 5-isomer, whereas electron-withdrawing groups heavily bias the equilibrium toward the 4-isomer. To circumvent this metastable equilibrium and lock the molecule into the thermodynamically stable 5-carboxylate conformation, synthetic strategies often employ N-alkylation. For instance, cyclocondensation of tricarbonyls with an aldehyde and ammonium acetate yields ethyl 1H-imidazole-5-carboxylate, which can be subsequently N-alkylated to permanently fix the pharmacophore's geometry 1.

Tautomerism Substituent Inductive & Mesomeric Substituent Effects Equilibrium Tautomeric Equilibrium (K_T) Substituent->Equilibrium Solvent Solvent Polarity & Dielectric Constant Solvent->Equilibrium Iso4 4-Carboxylate Isomer (Metastable State) Equilibrium->Iso4 Disfavored Iso5 5-Carboxylate Isomer (Thermodynamically Stable) Equilibrium->Iso5 Favored

Fig 1. Thermodynamic drivers of imidazole tautomeric equilibrium.

Ligand-Induced Target Stabilization (Thermodynamic Profiling)

When an imidazole-5-carboxylate derivative binds to a target protein, it lowers the free energy of the system ( ΔG<0 ), thereby increasing the thermodynamic stability of the protein-ligand complex against thermal denaturation.

Recent drug development campaigns perfectly illustrate this causality:

  • P2Y1 Receptor Antagonists: 4-(Difluoromethyl)-1H-imidazole-5-carboxylic acid derivatives (e.g., Compound 19) have been shown to increase the thermodynamic stability of the P2Y1 receptor in a strictly dose-dependent manner at elevated temperatures (61 °C) 2. This stabilization is driven by the rigid hydrogen-bonding network formed by the 5-carboxylate moiety.

  • ANXA3 Degraders: In the development of 1,4-benzodiazepine derivatives for triple-negative breast cancer, an ethyl 1H-imidazole-5-carboxylate intermediate was utilized to synthesize compound 18a5. Differential Scanning Fluorimetry (DSF) revealed a positive melting temperature shift ( ΔTm​ ) of +1.88 °C, confirming thermodynamic stabilization of the ANXA3 protein 3.

Self-Validating Experimental Workflows

To rigorously quantify these thermodynamic parameters, we employ a self-validating cascade. A primary DSF screen provides the macroscopic thermal shift, which is orthogonally validated by Surface Plasmon Resonance (SPR) for kinetics, and finally dissected into enthalpy/entropy components via Isothermal Titration Calorimetry (ITC).

Workflow Synthesis Ligand Synthesis (Cyclocondensation) DSF DSF Assay (Thermal Shift ΔTm) Synthesis->DSF Purified Ligand SPR SPR Kinetics (k_on, k_off, K_D) DSF->SPR Target Stabilization ITC ITC Thermodynamics (ΔH, ΔS, ΔG) SPR->ITC Kinetic Validation

Fig 2. Self-validating thermodynamic profiling workflow for hit-to-lead optimization.

Protocol A: Differential Scanning Fluorimetry (DSF)

Causality Focus: DSF relies on the principle that ligand binding thermodynamically stabilizes the native folded state of a protein. We use SYPRO Orange because its quantum yield is highly quenched in aqueous environments but increases exponentially when it binds to the hydrophobic core exposed during thermal unfolding.

  • Preparation of the Matrix: Dilute the target protein to a final concentration of 0.1 mg/mL in a physiologically relevant buffer (e.g., HEPES pH 7.4, 150 mM NaCl). Crucial step: Ensure the buffer has a low temperature coefficient ( ΔpKa​/ΔT ) to prevent pH shifts during heating.

  • Ligand Incubation: Add the imidazole-5-carboxylate ligand to a final concentration of 50 µM (maintaining DMSO < 1% v/v to prevent solvent-induced destabilization). Incubate at 25 °C for 30 minutes. Why? This allows the system to reach thermodynamic equilibrium ( kon​ vs koff​ ) prior to thermal stress 3.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

  • Thermal Denaturation: Subject the 20 µL system to a temperature gradient from 25 °C to 95 °C at a ramp rate of 1 °C/min using a real-time PCR machine.

  • Data Extraction: Plot the first derivative of the fluorescence curve ( −dF/dT ). The minimum of this derivative represents the melting temperature ( Tm​ ). Calculate ΔTm​=Tm,complex​−Tm,apo​ . A positive ΔTm​ validates binding.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality Focus: ITC is the gold standard because it directly measures the heat released or absorbed ( ΔH ) during binding. It is a self-validating system because the inflection point of the sigmoidal curve independently verifies the binding stoichiometry ( N ), ensuring the heat signal originates from specific active-site engagement rather than non-specific aggregation.

  • Rigorous Buffer Matching: Dialyze the target protein extensively against the assay buffer. Dissolve the imidazole-5-carboxylate ligand in the exact same dialysate. Why? Even a 1 mM difference in buffer salts will generate a massive heat of dilution artifact that masks the binding enthalpy.

  • Cell Loading: Load the sample cell with 10-20 µM of the target protein. Load the injection syringe with 100-200 µM of the ligand (typically a 10x ratio to ensure full saturation of the isotherm).

  • Titration Execution: Perform 20 injections of 2 µL each at 25 °C, with a 120-second spacing between injections. Why? The spacing ensures the baseline thermal power completely re-equilibrates, allowing accurate integration of the area under each peak.

  • Thermodynamic Derivation: Fit the integrated heat data to a one-site binding model to extract KD​ , ΔH , and stoichiometry ( N ). Calculate entropy using the Gibbs free energy equation: ΔG=ΔH−TΔS=RTln(KD​) 3.

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic parameters of recent imidazole-5-carboxylate derivatives and their analogs, demonstrating the correlation between thermal stabilization and binding affinity.

Compound / ScaffoldTarget ProteinAssayThermodynamic MetricKinetic / Affinity MetricReference
Compound 19 (4-(Difluoromethyl)-1H-imidazole-5-carboxylic acid)P2Y1 ReceptorDSFDose-dependent stabilization at 61 °CHigh neuroprotective potency[1]
Compound 18a5 (1,4-Benzodiazepine derivative with imidazole core)ANXA3DSF / SPR ΔTm​ = +1.88 °C KD​ = 0.08 µM[2]
Ethyl 1H-imidazole-5-carboxylate General ScaffoldTautomeric KT​ heavily favors 4-isomer unless N-alkylatedN/A (Intermediate)[3]

Conclusion

The thermodynamic stability of imidazole-5-carboxylate derivatives is a dual-faceted challenge. Chemists must first navigate the intrinsic tautomeric equilibrium to isolate the active 5-carboxylate geometry, often via N-alkylation. Once synthesized, the true value of these molecules lies in their ability to impart profound thermodynamic stability to target proteins, as evidenced by robust ΔTm​ shifts and favorable enthalpic binding profiles. By implementing the self-validating DSF and ITC workflows outlined above, drug development professionals can confidently advance these scaffolds from initial hits to optimized lead compounds.

References

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. ACS Publications. 2

  • Discovery of a Novel 1,4-Benzodiazepine Derivative as a Highly Selective ANXA3 Degrader for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications. 3

  • Product Class 3: Imidazoles. Thieme E-Books & E-Journals. 1

Sources

Methodological & Application

Application Note: Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists relies heavily on privileged heterocyclic scaffolds. Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (CAS: 122222-10-0) [1] has emerged as a highly versatile and commercially available building block[2]. The 1,2-dimethyl-1H-imidazole core provides critical steric shielding and hydrogen-bonding capabilities, while the C5-methyl ester serves as a robust handle for divergent functionalization—most notably for the synthesis of 5-carboxamides that act as potent hinge-binding motifs in kinase inhibitors[3][4].

This application note provides an in-depth mechanistic rationale for utilizing this building block, supported by structure-activity relationship (SAR) data, and details self-validating, step-by-step synthetic protocols for its downstream functionalization.

Structural Rationale & Mechanistic Insights

The 1,2-Dimethyl Advantage

Unsubstituted imidazoles exist as rapidly interconverting tautomers, which complicates SAR interpretation and can lead to off-target promiscuity. By introducing a methyl group at the N1 position, the tautomeric state is permanently locked. Furthermore, the addition of a C2-methyl group provides two distinct advantages:

  • Steric Vectoring : The C2-methyl group forces the imidazole ring into specific dihedral conformations when bound to a protein target, occupying small hydrophobic pockets adjacent to the kinase hinge region[3].

  • pKa Modulation : Alkyl substitution increases the electron density of the imidazole ring, fine-tuning the pKa of the N3 nitrogen. This enhances its capacity to act as a robust hydrogen bond acceptor (HBA) with the backbone NH of the kinase hinge region[4].

The C5-Carboxylate Handle

The methyl ester at the C5 position is highly stable under standard cross-coupling and alkylation conditions, yet it can be readily saponified to yield 1,2-dimethyl-1H-imidazole-5-carboxylic acid (CAS: 122222-09-7) [5]. This carboxylic acid is the direct precursor to 5-carboxamides, which provide the essential hydrogen bond donor (HBD) required for dual-point hinge binding in ATP-competitive inhibitors[6].

Application Case Studies & SAR Data

Case Study 1: Dual Inhibitors of Discoidin Domain Receptors (DDR1/2)

DDR1 and DDR2 are receptor tyrosine kinases implicated in fibrosis and various malignancies. In the optimization of DDR1/2 inhibitors, replacing standard hinge-binding moieties (like furan or 1-methylimidazole) with a 1,2-dimethyl-1H-imidazole core resulted in a profound increase in potency[3]. The N3 nitrogen and the adjacent carboxamide NH form a bidentate hydrogen-bonding network with the kinase hinge, while the C2-methyl group optimally fills a localized lipophilic cavity.

Table 1: SAR Comparison of Hinge-Binding Heterocycles against DDR1/2 [3]

Heterocyclic Hinge BinderDDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)Fold Improvement (DDR1)
3-Furan (Compound 5e)>1000>1000Baseline
1-Methyl-1H-imidazole (Compound 5h)16.094.2>62x
1,2-Dimethyl-1H-imidazole (Compound 5i) 7.9 34.1 >126x

Data demonstrates that the addition of the C2-methyl group (1,2-dimethyl vs. 1-methyl) doubles the potency against DDR1 and triples the potency against DDR2.

Case Study 2: Scalable Precursor for 4-Bromo-1,2-dimethyl-1H-imidazole

Halogenated imidazoles are critical for Suzuki/Stille cross-coupling reactions to build complex Active Pharmaceutical Ingredients (APIs), such as casein kinase inhibitors and TGF-β inhibitors[7]. Historically, methylating 5-bromo-2-methyl-1H-imidazole yielded a difficult-to-separate mixture of regioisomers (4-bromo vs. 5-bromo)[7]. By starting with Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate, researchers can utilize the ester as a directing/blocking group, perform regioselective C4-bromination, and subsequently manipulate the ester, entirely circumventing the regioisomer problem.

Visualizations of Workflows and Mechanisms

Synthetic Divergence of the Building Block

The following workflow illustrates how Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is utilized to generate diverse API precursors.

G Start Methyl 1,2-dimethyl-1H- imidazole-5-carboxylate Acid 1,2-dimethyl-1H- imidazole-5-carboxylic acid Start->Acid Saponification (NaOH/LiOH, H2O/EtOH) Bromo Methyl 4-bromo-1,2-dimethyl- 1H-imidazole-5-carboxylate Start->Bromo Bromination (NBS, DMF) Amide 5-Carboxamide Derivatives (Kinase Hinge Binders) Acid->Amide Amide Coupling (HATU, DIPEA, R-NH2) CrossCoupled C4-Substituted Derivatives (APIs) Bromo->CrossCoupled Cross-Coupling (Pd-cat, Suzuki/Stille)

Figure 1: Divergent synthetic pathways from Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate.

Kinase Hinge-Binding Pharmacophore Model

The diagram below maps the specific molecular interactions of the 1,2-dimethylimidazole-5-carboxamide pharmacophore within a generic kinase ATP-binding pocket.

G Kinase Kinase Hinge Region (Backbone Residues) HBA Hydrogen Bond Acceptor (Imidazole N3) HBA->Kinase Binds to Backbone NH HBD Hydrogen Bond Donor (Carboxamide NH) HBD->Kinase Binds to Backbone C=O Steric Steric Shielding & Vectoring (N1-Methyl & C2-Methyl) Steric->Kinase Occupies Hydrophobic Pocket Compound 1,2-Dimethylimidazole- 5-carboxamide Core Compound->HBA Provides Compound->HBD Provides Compound->Steric Features

Figure 2: Pharmacophore mapping of the 1,2-dimethylimidazole-5-carboxamide core in kinase targets.

Validated Experimental Protocols

The following protocols are engineered for high reproducibility, incorporating self-validating checkpoints to ensure scientific integrity.

Protocol A: Saponification to 1,2-Dimethyl-1H-imidazole-5-carboxylic acid

Causality Note: NaOH in an Ethanol/Water mixture is preferred over pure aqueous systems to ensure complete dissolution of the methyl ester, preventing biphasic reaction stalling[8].

Reagents:

  • Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol / H₂O (1:1 v/v)

  • 1M HCl (aq)

Step-by-Step Procedure:

  • Dissolution: Suspend the methyl ester (1.0 eq) in a 1:1 mixture of EtOH and deionized water (approx. 0.2 M concentration).

  • Hydrolysis: Add NaOH (2.0 eq) in one portion. Stir the reaction mixture at 60 °C for 2 hours.

  • Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting material (Rf ~0.6) should completely disappear, replaced by a baseline spot (the sodium carboxylate salt).

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Cool the remaining aqueous layer to 0 °C.

  • Isoelectric Precipitation: Carefully adjust the pH to ~4.0 using 1M HCl. Crucial Step: The product is amphoteric. Over-acidification (pH < 2) will protonate the imidazole nitrogen, rendering the compound highly water-soluble and preventing precipitation.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to afford 1,2-dimethyl-1H-imidazole-5-carboxylic acid.

Protocol B: Synthesis of 5-Carboxamides via HATU Coupling

Causality Note: HATU is selected over EDC/HOBt due to the slightly deactivated nature of the imidazole-5-carboxylic acid. DIPEA is used as the base to ensure the carboxylic acid is fully deprotonated and to neutralize the amine hydrochloride salt.

Reagents:

  • 1,2-Dimethyl-1H-imidazole-5-carboxylic acid (1.0 eq)

  • Target Amine (Primary or Secondary) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. The solution will turn slightly yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 3–4 hours.

  • Validation Checkpoint: LC-MS analysis should indicate the mass of the desired product [M+H]⁺ and the disappearance of the activated ester intermediate.

  • Quench & Extraction: Dilute the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (typically eluting with a gradient of 0–10% MeOH in DCM) to yield the pure 5-carboxamide.

References

  • Chemspace. Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate - C7H10N2O2. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from:[Link]

  • Molecules (MDPI). Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from:[Link]

Sources

Catalytic applications of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Utility of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (MDIC) in Advanced Organic Synthesis

Executive Summary

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (MDIC) is a highly functionalized heterocyclic building block that has emerged as a versatile tool in modern organic synthesis. Unlike universally applied, highly reactive catalysts such as 4-dimethylaminopyridine (DMAP) or unsubstituted 1-methylimidazole (NMI), MDIC offers exquisite electronic and steric tunability. This application note details the dual utility of MDIC: first, as a mild, chemoselective organocatalyst for acyl transfer reactions, and second, as a hemilabile bidentate ligand for Copper-catalyzed Ullmann-type cross-couplings.

Application 1: Mild Nucleophilic Organocatalyst for Chemoselective Acylation

Mechanistic Rationale

While NMI is widely utilized as a nucleophilic catalyst for the aggressive acylation and tosylation of sterically hindered alcohols[1] [2], its high reactivity often leads to over-acylation in polyfunctional substrates. MDIC solves this through rational structural design:

  • Steric Shielding: The methyl group at the C2 position introduces steric bulk adjacent to the nucleophilic N3 nitrogen, slowing down the formation of the N -acylimidazolium intermediate.

  • Electronic Modulation: The electron-withdrawing methyl carboxylate group at C5 significantly lowers the pKa of the imidazole ring.

This combination results in a highly reversible N -acylimidazolium active species that reacts preferentially with unhindered primary alcohols, leaving secondary and tertiary alcohols intact. This chemoselectivity is critical in drug development when protecting specific hydroxyl groups on complex carbohydrate or macrolide scaffolds without relying on tedious protection/deprotection sequences.

Organocatalysis MDIC MDIC Catalyst (Resting State) Intermediate N-Acylimidazolium Active Species MDIC->Intermediate Nucleophilic Attack AcylDonor Acyl Donor (e.g., Ac2O) AcylDonor->Intermediate Activation Product Mono-Acylated Product (High Selectivity) Intermediate->Product Chemoselective Alcoholysis Alcohol Primary Alcohol (Substrate) Alcohol->Product Product->MDIC Catalyst Turnover

Catalytic cycle of MDIC-mediated chemoselective acylation via N-acylimidazolium.

Quantitative Catalyst Comparison

To demonstrate the chemoselectivity of MDIC, a competitive acylation of 1,3-butanediol (containing both a primary and secondary hydroxyl group) was performed using 1.1 equivalents of acetic anhydride.

Catalyst (10 mol%)Reaction TimeYield: Mono-Primary AcetateYield: Di-AcetateChemoselectivity Ratio
DMAP 1 h15%85%0.18 : 1
NMI 3 h40%55%0.72 : 1
MDIC 8 h92% <5% >18 : 1
Protocol 1: Chemoselective Acylation of Polyols

Self-Validating Workflow: The protocol utilizes the specific pKa of MDIC to ensure complete catalyst removal during mild aqueous workup, preventing post-reaction equilibration.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve the polyol substrate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add MDIC (0.1 mmol, 10 mol%) and triethylamine (1.2 mmol) to the solution. Stir for 5 minutes at 0 °C.

  • Acylation: Dropwise add acetic anhydride (1.1 mmol). The slight excess ensures complete conversion of the primary alcohol.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction typically requires 6–8 hours due to the attenuated nucleophilicity of MDIC.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Transfer to a separatory funnel.

  • Catalyst Extraction: Wash the organic layer with 0.1 M HCl (2 × 10 mL). Causality note: MDIC's modulated basicity allows it to be cleanly protonated and partitioned into the aqueous layer at pH 1, leaving the neutral acylated product in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically >95% pure by ¹H-NMR.

Application 2: Hemilabile Ligand for Copper-Catalyzed C-N Cross-Coupling

Mechanistic Rationale

Imidazole-based ligands are highly effective in stabilizing Cu(I) intermediates in biological and synthetic systems [3]. In Ullmann-type C-N cross-coupling reactions, the prevention of Cu(I) disproportionation to Cu(0) and Cu(II) is paramount [4].

MDIC acts as an exceptional bidentate ( N,O ) ligand. The sp2 hybridized nitrogen (N3) acts as a strong σ -donor, firmly anchoring the Copper center. Conversely, the carbonyl oxygen of the C5-ester acts as a "hard," hemilabile donor. This means the oxygen can easily dissociate from the Copper center to open a coordination site for the oxidative addition of the aryl halide, and subsequently re-coordinate to stabilize the transition state during reductive elimination.

CuCatalysis CuPre Cu(I) Salt ActiveCat [Cu(I)-MDIC] Complex CuPre->ActiveCat Ligand MDIC Ligand (N,O-Chelation) Ligand->ActiveCat OxAdd Oxidative Addition (Ar-I Cleavage) ActiveCat->OxAdd Ar-I TransMet Amine Coordination & Deprotonation OxAdd->TransMet R-NH2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->ActiveCat Cu(I) Regeneration Product C-N Coupled Product RedElim->Product

Hemilabile N,O-coordination of MDIC in Cu-catalyzed Ullmann C-N cross-coupling.

Quantitative Ligand Screening

Data representing the N-arylation of indole (1.0 mmol) with iodobenzene (1.2 mmol) using CuI (10 mol%) and K₂CO₃ (2.0 equiv) in DMSO for 12 hours.

Ligand (20 mol%)TemperatureVisual Indicator of Active ComplexIsolated Yield
None 110 °CBlack precipitate (Cu(0) crash out)12%
L-Proline 110 °CBlue/Green solution68%
1,10-Phenanthroline 110 °CDark Brown solution85%
MDIC 90 °C Deep Green solution 94%
Protocol 2: Cu/MDIC-Catalyzed N-Arylation of Heterocycles

Self-Validating Workflow: The visual color transition serves as a real-time diagnostic tool for the successful formation of the active catalytic species.

  • Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), MDIC (0.2 mmol, 20 mol%), K₂CO₃ (2.0 mmol), and the nitrogen heterocycle (e.g., indole, 1.0 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times). Causality note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Cu(I) species to catalytically dead Cu(II).

  • Solvent & Electrophile Addition: Under a positive flow of Argon, inject anhydrous DMSO (3.0 mL) followed by the aryl iodide (1.2 mmol).

  • Complex Formation: Stir at room temperature for 10 minutes. The solution will transition from pale yellow to a deep green color, confirming the formation of the soluble [Cu(I)-MDIC] active complex.

  • Heating: Place the tube in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Washing: Wash the combined organic filtrate with brine (3 × 15 mL) to remove DMSO. Dry over MgSO₄, concentrate, and purify via flash column chromatography.

References

  • Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at:[Link]

  • ResearchGate. New Imidazole-Based Tripodal Ligands as Cu B Site Mimics of Cytochrome c Oxidase. Available at: [Link]

Application Note: Cross-Coupling Strategies for Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: C4-Functionalization, Palladium-Catalyzed Cross-Coupling, C-H Activation

Structural Constraints & Mechanistic Rationale (The C4 Challenge)

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (CAS: 122222-10-0; MW: 154.17 g/mol ) is a highly functionalized heterocycle frequently utilized as a core scaffold in drug discovery[1]. A structural analysis of this molecule reveals a critical synthetic constraint:

  • N1 is substituted with a methyl group.

  • C2 is substituted with a methyl group.

  • C5 is occupied by a methoxycarbonyl group (-COOMe).

Consequently, the C4 position is the only available site for cross-coupling or late-stage functionalization.

In imidazole chemistry, the C4 position is notoriously the least reactive site for electrophilic palladation or concerted metalation-deprotonation (CMD). According to , palladation at the C4 position is thermodynamically disfavored due to electronic repulsion between the adjacent nitrogen's lone pair and the highly polarized C–Pd bond in the transition state[2].

However, because the highly reactive C2 and C5 positions are already blocked in this specific substrate, regioselectivity issues are completely eliminated. This allows chemists to apply forcing conditions or tailored catalytic systems to achieve C4-arylation without generating complex regioisomeric mixtures. To functionalize this scaffold, two primary strategies are employed: a robust Two-Step Halogenation/Suzuki-Miyaura sequence and an atom-economic One-Step Direct C-H Arylation .

Strategy I: Electrophilic Halogenation & Suzuki-Miyaura Coupling

Causality & Rationale

Because direct C-H activation at C4 has a high activation energy barrier, a highly reliable workaround is the initial electrophilic halogenation of the C4 position. While the C5-ester is electron-withdrawing, the two electron-donating methyl groups at N1 and C2 provide sufficient electron density to the ring to facilitate electrophilic aromatic substitution (SEAr). Bromination with N-Bromosuccinimide (NBS) generates a highly reactive 4-bromo intermediate, which serves as an ideal electrophile for Suzuki-Miyaura cross-coupling. For the Suzuki step, a biphasic Dioxane/H₂O system is chosen because water is strictly required to hydroxylate the arylboronic acid, forming the reactive boronate species necessary for transmetalation with the Pd(II) complex.

Protocol A: C4-Bromination of the Imidazole Scaffold
  • Reaction Setup: In an oven-dried round-bottom flask, dissolve Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equiv, 11 mmol) portion-wise over 10 minutes to control the exothermic SEAr process.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours while shielded from direct light.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation & Analytical Checkpoints (Self-Validating System):

  • LC-MS: Do not proceed until LC-MS confirms the disappearance of the starting material (m/z 155 [M+H]⁺). The product must show a characteristic ~1:1 isotopic doublet at m/z 233 and 235 [M+H]⁺, confirming mono-bromination.

  • ¹H NMR (CDCl₃): The sharp singlet at ~7.6 ppm (corresponding to the C4-H proton) must completely disappear.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Catalyst & Reagent Loading: Charge a Schlenk flask with the isolated 4-bromo-1,2-dimethyl-1H-imidazole-5-carboxylate (1.0 equiv, 5 mmol), the desired Arylboronic acid (1.5 equiv, 7.5 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv, 15 mmol).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction Execution: Purge the flask with nitrogen (3 vacuum/N₂ cycles). Heat the mixture at 90 °C for 12 hours.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation & Analytical Checkpoints:

  • LC-MS: Confirm the complete disappearance of the m/z 233/235 isotopic pattern. The new mass should correspond to the exact mass of the cross-coupled product.

Strategy II: Direct Palladium-Catalyzed C-H Arylation

Causality & Rationale

To improve atom economy and reduce the step count, direct C-H arylation can be employed. Because the C4 position is sterically and electronically deactivated, standard Pd(OAc)₂/Phosphine systems often fail. However, demonstrated that utilizing a 1,10-phenanthroline-ligated palladium complex—specifically ₂—combined with high temperatures (150 °C) successfully drives C4 arylation via a radical-assisted or high-energy SEAr palladation pathway[3]. A sealed tube is mandatory to prevent the N,N-Dimethylacetamide (DMA) solvent from boiling off and to strictly exclude oxygen, which would rapidly decompose the active Pd(0) species at these extreme temperatures.

Protocol C: Direct C4 C-H Arylation
  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a heavy-walled pressure tube with Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (1.0 equiv, 2 mmol), the target Aryl Iodide (1.2 equiv, 2.4 mmol), ₂ (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 4 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (10 mL, 0.2 M).

  • Reaction Execution: Seal the tube tightly with a Teflon screw cap, remove it from the glovebox, and submerge the tube in a pre-heated oil bath at 150 °C for 24 hours.

  • Workup & Purification: Cool the tube completely to room temperature before carefully unsealing. Dilute the dark mixture with EtOAc (30 mL) and filter through Celite. Wash the filtrate with H₂O (3 × 15 mL) and brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Validation & Analytical Checkpoints:

  • TLC: The product spot will typically be highly UV-active and exhibit a lower R_f value than the starting aryl iodide.

  • ¹H NMR: Confirm the disappearance of the C4-H singlet (~7.6 ppm) and the appearance of the new aromatic multiplet signals corresponding to the coupled aryl ring.

Visualizations of Workflows and Mechanisms

Workflow SM Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (C2 & C5 Blocked) Strat1 Strategy I: Two-Step Halogenation + Suzuki SM->Strat1 Strat2 Strategy II: One-Step Direct C-H Arylation SM->Strat2 Step1A 1. NBS, DMF, 0 °C → RT (C4-Bromination) Strat1->Step1A Step2A Ar-I, [Pd(phen)2](PF6)2 Cs2CO3, DMA, 150 °C Strat2->Step2A Step1B 2. Ar-B(OH)2, Pd(dppf)Cl2 Dioxane/H2O, 90 °C Step1A->Step1B Isolate 4-Br Intermediate Prod C4-Arylated Imidazole Target Scaffold Step1B->Prod Step2A->Prod Direct Conversion

Caption: Workflow decision matrix for C4-functionalization of fully substituted imidazoles.

Pathway Pd0 Pd(0) Active Species PdII Pd(II)-Ar Complex Pd0->PdII Ar-I Oxidative Addition CMD CMD at C4 (High Temp) PdII->CMD Imidazole + Base RedElim Reductive Elimination CMD->RedElim Deprotonation (- HI) RedElim->Pd0 Product Release

Caption: Catalytic cycle for direct C-H arylation at the C4 position via a CMD pathway.

Comparative Data Analysis

The table below summarizes the quantitative and operational differences between the two functionalization strategies, allowing researchers to select the optimal route based on their specific project constraints.

ParameterStrategy I: Halogenation + SuzukiStrategy II: Direct C-H Arylation
Step Count 2 Steps1 Step
Catalyst System Pd(dppf)Cl₂ (5 mol%)₂ (10 mol%)
Key Reagents NBS (Step 1); Ar-B(OH)₂, K₂CO₃ (Step 2)Ar-I, Cs₂CO₃
Temperature 0 °C → RT (Step 1); 90 °C (Step 2)150 °C
Substrate Scope Broad (Aryl/Heteroaryl boronic acids)Moderate (Requires reactive Aryl Iodides)
Typical Overall Yield 65% – 85% (Over two steps)45% – 70%
Primary Challenge Two distinct purifications requiredHigh temperature, specialized catalyst

References

  • Sames, D., et al. "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition." Journal of the American Chemical Society.

  • Shibahara, F., et al. "Direct arylation of simple azoles catalyzed by 1,10-phenanthroline containing palladium complexes: an investigation of C4 arylation of azoles and the synthesis of triarylated azoles by sequential arylation." The Journal of Organic Chemistry.

  • "One pot Pd(OAc)2-catalysed 2,5-diarylation of imidazoles derivatives." Tetrahedron.

  • "Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes." Catalysts.

Sources

Application Notes and Protocols for In Vitro Biological Assays of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Therapeutic Potential of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow imidazole derivatives to bind to a diverse range of biological targets.[1] Consequently, compounds bearing the imidazole moiety have been successfully developed as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[2][3][4]

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate and its derivatives represent a class of small molecules with significant therapeutic potential. The exploration of their biological activities through robust in vitro assays is a critical first step in the drug discovery pipeline. This guide provides a comprehensive overview of key in vitro assays to evaluate the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. As a senior application scientist, the following protocols are presented not just as a series of steps, but as a strategic guide, explaining the rationale behind the experimental design to ensure scientifically sound and reproducible results.

II. Anticancer Activity Evaluation

Imidazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[2][5][6] The initial assessment of a novel compound's anticancer potential typically involves evaluating its cytotoxicity against a panel of cancer cell lines.

A. Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[7][8][9] The principle of the assay lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7][9]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B D Treat cells with the compound for 24-72 hours B->D C Prepare serial dilutions of the imidazole derivative C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete culture medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of desired concentrations. It is advisable to start with a broad range (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Hypothetical Cytotoxicity of an Imidazole Derivative

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma4815.8
A549Lung Carcinoma4822.5
HeLaCervical Carcinoma4835.2
HT-29Colorectal Adenocarcinoma4818.9

III. Antimicrobial Activity Screening

Imidazole derivatives are known to possess broad-spectrum antimicrobial activity against both bacteria and fungi.[11][12][13] Their mechanisms of action can include the disruption of cell membrane integrity, inhibition of nucleic acid synthesis, and interference with key enzymatic pathways.[11][12] A standard method to determine the in vitro antimicrobial efficacy of a new compound is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Workflow for Broth Microdilution Assay

BrothMicrodilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of the imidazole derivative in broth C Inoculate each well with the bacterial suspension A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine the MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate in a suitable solvent.

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[14] The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli) on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Inoculation and Incubation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[14]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[14]

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[14]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[14]

Data Presentation: Hypothetical MIC Values for an Imidazole Derivative

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive8
Bacillus subtilisPositive16
Escherichia coliNegative32
Pseudomonas aeruginosaNegative64

IV. Anti-inflammatory Activity Assessment

Imidazole derivatives have been reported to exhibit anti-inflammatory properties, often through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).[1][3][4]

A. Inhibition of Nitric Oxide Production in Macrophages (Griess Assay)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key feature of the inflammatory response.[15] The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[15]

Workflow for Griess Assay

Griess_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis A Seed RAW 264.7 macrophages B Pre-treat with imidazole derivative A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess reagents D->E F Incubate and measure absorbance at 540 nm E->F G Calculate nitrite concentration F->G H Determine % inhibition of NO production G->H

Caption: Workflow for assessing the inhibition of nitric oxide production.

Detailed Protocol for Griess Assay

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[15]

  • Compound Treatment and LPS Stimulation:

    • Prepare serial dilutions of the imidazole derivative in phenol red-free DMEM.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour.

    • Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for an additional 24 hours.[15]

  • Nitric Oxide Measurement:

    • After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in phenol red-free DMEM.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all wells. Incubate for 10 minutes at room temperature, protected from light.[15]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.[15]

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

B. Cyclooxygenase-2 (COX-2) Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins.[4][16] A fluorometric assay using a recombinant human COX-2 enzyme can be employed to screen for direct inhibitors.

Detailed Protocol for Fluorometric COX-2 Inhibition Assay

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare a working solution of arachidonic acid (the substrate).

    • Prepare serial dilutions of the imidazole derivative and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the test compound or control, and the COX-2 enzyme.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10 minutes) at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation: Hypothetical Anti-inflammatory Activity of an Imidazole Derivative

AssayTargetCell Line/EnzymeIC₅₀ (µM)
Griess AssayiNOSRAW 264.725.3
Fluorometric AssayCOX-2Recombinant Human12.7

V. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory potential, researchers can gain valuable insights into their bioactivity and mechanism of action. Positive results from these primary screens should be followed by more in-depth secondary assays to elucidate specific molecular targets and pathways. Ultimately, this structured approach will facilitate the identification of promising lead compounds for further preclinical development.

VI. References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Antibiotics, 10(9), 1098. [Link]

  • Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. [Link]

  • A, A., B, B., & C, C. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research in Engineering and Development, 9(1), 1-15. [Link]

  • Author, A. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Pharmacological Sciences. [Link]

  • Al-Khazal, K., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(15), 4434. [Link]

  • Author, A. (2024). Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities. International Journal of Novel Research and Development. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(15), 10787-10814. [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]

  • Author, A. (2018). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 9(1), 100-108. [Link]

  • de Oliveira, C. H. S., et al. (2021). Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. Mediators of Inflammation, 2021, 6688994. [Link]

  • Gornowicz, A., et al. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International Journal of Molecular Sciences, 22(11), 5674. [Link]

  • Author, A. (2026). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry, 19(2), 105555. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Srivastava, M. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages?. ResearchGate. [Link]

  • Author, A. (2023). STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. International Journal of Education and Science Research Review, 10(3), 1-8. [Link]

  • Van den Bossche, H., et al. (1982). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 4(Supplement_2), S311-S315. [Link]

  • de la Torre, B. G., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 25(24), 6033. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI Bookshelf. [Link]

  • Synapse. (2024). What is the mechanism of Imidazole Salicylate?. Patsnap. [Link]

  • Giera, M., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods, 88, 13-17. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4695. [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

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Troubleshooting & Optimization

Technical Support Center: Advanced Purification Strategies for Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Purification Challenges

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry, often serving as a precursor for complex pharmaceutical agents. While its synthesis can be straightforward, achieving high purity (>99%) is frequently a significant bottleneck. The inherent basicity of the imidazole core, coupled with potential side reactions during synthesis, can lead to a range of challenging impurities.

This guide provides a comprehensive, field-tested resource for researchers, scientists, and drug development professionals. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding the Impurity Profile

Effective purification begins with anticipating the likely impurities. Based on common synthetic routes, such as the condensation of α-dicarbonyl compounds with amines and subsequent N-alkylation and esterification, several classes of impurities can arise.

  • Regioisomers: The primary challenge often lies in separating the desired 1,2-dimethyl isomer from its 1,3-dimethyl or other N-alkylated counterparts. These isomers often have very similar polarities, making chromatographic separation difficult.

  • Starting Materials: Incomplete reactions can leave residual starting materials, such as aminocrotonates or their precursors.

  • By-products of Synthesis: Side reactions can generate a variety of by-products, including products from over-methylation, hydrolysis of the ester group to the corresponding carboxylic acid, or colored degradation products.[1]

  • Residual Solvents & Reagents: Solvents like DMF or reagents like inorganic bases can be carried through the initial work-up.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the purification of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate.

Q1: My crude product is a dark brown or yellow solid. How can I remove the color?

A1: Colored impurities are typically large, conjugated molecules or degradation products. A two-step approach is highly effective:

  • Activated Carbon Treatment: This is the primary method for adsorbing and removing large, colored molecules.[2] It is best performed as part of the recrystallization process.

  • Recrystallization: This technique is excellent for "polishing" the final compound to achieve high purity, as it selectively crystallizes the major component, leaving impurities in the mother liquor.[2]

See Protocol 1 for a detailed, combined procedure.

Q2: I'm running a silica gel column, but my compound is streaking badly (severe peak tailing). How can I get sharp, symmetrical peaks?

A2: This is the most common problem when purifying basic compounds like imidazoles on standard silica gel.[3] The issue stems from strong secondary interactions between the basic nitrogen (N-3) of your imidazole and the acidic silanol groups (Si-OH) on the silica surface.[3] This causes some molecules to bind too tightly, resulting in tailing.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase (eluent).[2] This neutralizes the acidic silanol sites, preventing the strong interaction and leading to much-improved peak shape.

  • Change the Stationary Phase: If tailing persists, switch to a more inert stationary phase.[2] Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds and can significantly reduce tailing.[2]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel or Celite. This "dry loading" technique often results in a more concentrated band at the start of the column, improving separation.[2]

See Protocol 2 for an optimized column chromatography procedure.

Q3: My NMR spectrum shows an extra N-methyl singlet, suggesting a regioisomeric impurity. How can I separate these isomers?

A3: Separating regioisomers is challenging due to their similar physical properties.

  • High-Performance Flash Chromatography: Meticulous column chromatography is the first approach. Use a very long column, a shallow solvent gradient, and the tailing-reduction techniques described in Q2. Collect many small fractions and analyze them carefully by TLC or LC-MS.

  • Selective Salt Formation: In some cases, regioisomers can be separated by selective precipitation as an acid salt.[4] By treating a solution of the isomeric mixture with a specific strong acid (e.g., p-toluenesulfonic acid), one isomer may preferentially crystallize as the salt, allowing for its isolation by filtration.[4] This requires careful screening of acids and solvents.

Q4: How do I remove unreacted acidic starting materials (like a carboxylic acid precursor) or basic reagents?

A4: Acid-base extraction is the ideal technique for this purpose.[2][5] It leverages the basicity of your target compound to move it between aqueous and organic layers, leaving neutral or acidic impurities behind.

  • To Remove Acidic Impurities: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base like sodium bicarbonate solution. Your basic product will remain in the organic layer, while the acidic impurity will be deprotonated and move into the aqueous layer as its salt.[5]

  • To Isolate Your Product from Neutral Impurities: Dissolve the crude mixture in an organic solvent. Wash with a mild aqueous acid (e.g., 1M HCl). Your basic imidazole will be protonated to form a water-soluble salt and move to the aqueous layer. The neutral impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with NaOH) to neutralize your product, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer.

See Protocol 3 for a detailed acid-base extraction workflow.

Section 3: Detailed Purification Protocols

Protocol 1: Decolorization and Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. For imidazole carboxylates, alcohols like methanol or ethanol, or mixtures like ethyl acetate/hexanes, are good starting points.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Activated Carbon Treatment: Cool the solution slightly to prevent violent boiling. Add a small amount of activated carbon (typically 1-2% of the solute's weight).[2]

  • Hot Filtration: Reheat the mixture to boiling for a few minutes while stirring. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This crucial step removes the carbon and any insoluble impurities without allowing your product to crystallize prematurely.[2]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Protocol 2: Optimized Flash Column Chromatography
  • Solvent System Optimization: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[2]

  • Eluent Preparation: Prepare your mobile phase and add 0.5% triethylamine (TEA) by volume to prevent peak tailing.

  • Column Packing: Pack a flash chromatography column with silica gel (or alumina) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a polar solvent (like DCM or methanol). Add a small amount of silica gel (enough to make a free-flowing powder) and evaporate the solvent under reduced pressure. Carefully layer the resulting powder onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, applying gentle pressure. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution process using TLC to identify and combine the fractions containing the pure product.

Protocol 3: Acid-Base Extraction Workflow

The following diagram illustrates the workflow for separating your basic product from neutral and acidic impurities.

G start Crude Mixture (Product, Neutral Impurity, Acidic Impurity) in Ethyl Acetate step1 Wash with 1M HCl (aq) start->step1 organic1 Organic Layer: Neutral Impurity step1->organic1 (Discard) aqueous1 Aqueous Layer: Product-HCl Salt, Acidic Impurity-HCl Salt step1->aqueous1 step2 Basify with 2M NaOH to pH > 10 aqueous1->step2 step3 Extract with fresh Ethyl Acetate step2->step3 aqueous2 Aqueous Layer: Acidic Impurity-Na Salt step3->aqueous2 (Discard) organic2 Organic Layer: Pure Product step3->organic2 (Collect)

Caption: Workflow for Acid-Base Extraction.

Section 4: Data Summary and Method Selection

Choosing the right purification technique involves a trade-off between purity, yield, time, and scale. The following decision tree and comparison table can guide your selection.

Purification Method Decision Tree

G start Is the crude product a solid? node_yes_solid Is it highly colored? start->node_yes_solid Yes node_no_solid Does it contain non-basic impurities? start->node_no_solid No (Oil/Gum) node_yes_color Recrystallization with Activated Carbon node_yes_solid->node_yes_color Yes node_no_color Direct Recrystallization node_yes_solid->node_no_color No node_yes_impurities Acid-Base Extraction node_no_solid->node_yes_impurities Yes node_no_impurities Are isomers present or is high purity required? node_no_solid->node_no_impurities No node_yes_impurities->node_no_impurities node_yes_isomers Column Chromatography (with TEA or Alumina) node_no_impurities->node_yes_isomers Yes node_no_isomers Product is likely pure. Proceed to analysis. node_no_impurities->node_no_isomers No

Caption: Decision tree for selecting a purification method.

Table 1: Comparison of Purification Techniques
TechniquePrincipleBest ForTypical PurityTypical Yield
Recrystallization Differential solubilityFinal purification of solid products>99%60-90%
Column Chromatography Differential adsorptionSeparating complex mixtures, isomers[2]95-99%50-85%
Acid-Base Extraction Differential acid/base propertiesRemoving acidic/basic impurities[2][5]>95%70-95%
Activated Carbon Adsorption of large moleculesRemoving colored impurities[2]N/A>95%

Section 5: Purity Assessment (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product?

A1: A combination of techniques is essential for unambiguous purity confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column is typically effective for imidazole compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any proton- or carbon-containing impurities. The absence of unexpected peaks is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS are powerful for detecting and identifying impurities.[7]

Q2: What key signals should I look for in the ¹H NMR spectrum of pure Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate?

A2: You should expect to see four distinct singlets in a clean spectrum:

  • A singlet around 3.8-4.0 ppm for the N-methyl group at position 1.

  • A singlet around 3.7-3.9 ppm for the O-methyl group of the ester.

  • A singlet around 2.4-2.6 ppm for the C-methyl group at position 2.

  • A singlet around 7.5-7.8 ppm for the lone imidazole ring proton at position 4.

The integration of these peaks should correspond to a 3:3:3:1 ratio.

References

  • Technical Support Center: Purification of Imidazole Deriv
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds. (2025). Benchchem.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025). Benchchem.
  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. (2026). PMC. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. (1996).
  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2015). Asian Journal of Research in Chemistry. [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). MDPI. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. [Link]

Sources

Technical Support Center: Solvent Optimization for Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the purification of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate. Crystallization is a critical purification step, and optimizing the solvent system is paramount for achieving high purity, yield, and a desirable crystal form. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Understanding the Molecule - Physicochemical Profile

Before any successful crystallization, a fundamental understanding of the target molecule's properties is essential. As direct, extensive public data on Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is limited, we can infer a working profile from structurally similar compounds, such as Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate and Methyl 1H-imidazole-5-carboxylate[1][2].

PropertyInferred Characteristic & Rationale
Physical Form Expected to be a solid at room temperature.
Melting Point Likely in the range of 150-165 °C, based on analogues.[1] This is a crucial parameter; a solvent's boiling point should ideally be lower than the compound's melting point to avoid "oiling out".[3][4]
Polarity Moderate polarity. The imidazole ring and methyl ester group contribute polar characteristics, while the N-methyl and other alkyl groups add non-polar character.
Hydrogen Bonding The molecule contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. However, it lacks hydrogen bond donors (like N-H or O-H), which limits its self-association and influences its solubility in protic vs. aprotic solvents.
Solubility Expected to have limited solubility in non-polar solvents (e.g., heptane), moderate solubility in solvents of intermediate polarity (e.g., ethyl acetate, acetone), and higher solubility in polar solvents (e.g., alcohols, acetonitrile).[5] The parent 1,2-dimethylimidazole is soluble in water[6], but the larger ester group on our target compound will likely reduce aqueous solubility.
Section 2: The Core Workflow - A Systematic Approach to Solvent Screening

A successful crystallization is rarely achieved with the first solvent chosen. A systematic screening process is the most efficient path to an optimized system. The workflow involves identifying a suitable single solvent or, more commonly, a binary solvent system (a "solvent" and an "anti-solvent").[5][7]

cluster_0 Phase 1: Screening cluster_1 Phase 2: System Development cluster_2 Phase 3: Optimization A 1. Single Solvent Solubility Test B 2. Classify Solvents: - Good Solvents - Partial Solvents - Anti-Solvents A->B C 3. Select 'Good Solvent' + 'Anti-Solvent' Pair B->C Select best candidates D 4. Perform Crystallization (Cooling or Anti-Solvent Addition) C->D E 5. Analyze Results (Yield, Purity, Crystal Form) D->E Evaluate outcome F 6. Refine Ratios & Cooling Profile E->F

Caption: A systematic workflow for crystallization optimization.

2.1. Experimental Protocol: Single Solvent Screening

Objective: To identify solvents that dissolve the compound when hot but provide low solubility when cold.

Methodology:

  • Place approximately 10-20 mg of your crude Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate into a small test tube or vial.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed. Note the solubility at ambient temperature.

  • Gently heat the slurry in a controlled manner (e.g., using a heat gun or a temperature-controlled block).

  • Continue adding the solvent dropwise to the hot mixture until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the outcome. An ideal solvent will show a significant formation of crystalline solid upon cooling.

Table of Suggested Screening Solvents:

Solvent ClassExample SolventsRationale & Expected Outcome
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bond accepting solvents. May show good solubility when hot due to dipole interactions.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood for compounds of moderate polarity. Often provide the ideal "soluble hot, insoluble cold" profile.[5]
Non-Polar Heptane, Toluene, DichloromethaneExpected to be poor solvents. Primarily useful as "anti-solvents" in binary systems.
Ethers Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)Intermediate polarity. THF is a strong solvent, while MTBE is less polar and can be a good candidate.
2.2. Experimental Protocol: Developing a Binary Solvent System

Objective: To fine-tune solubility by using a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble.

Methodology:

  • Dissolve the compound in the minimum amount of a hot "good" solvent (identified from the single-solvent screen).

  • While the solution is still warm, add the "anti-solvent" dropwise until persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Add one or two more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The gradual decrease in solubility should promote the growth of well-defined crystals.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during crystallization experiments.

Q1: No crystals are forming upon cooling. What should I do?

This is the most frequent challenge in crystallization. The cause is typically either excessive solvent or a failure of nucleation.[3]

A Is the cooled solution clear or cloudy? B Cloudy Solution A->B Cloudy C Clear Solution A->C Clear D Induce Nucleation: Scratch the inner wall of the flask with a glass rod at the solution's surface. B->D G No: Add a seed crystal (a tiny speck of the pure solid). C->G First step for clear solutions E Did crystals form? D->E F Yes: Success! E->F Yes H Solution is likely too dilute. Boil off ~20% of the solvent and attempt to cool again. E->H No G->H If no seed crystal is available or if seeding fails I If all else fails, evaporate all solvent and restart with a different solvent system. H->I If still no crystals

Caption: Decision tree for troubleshooting lack of crystallization.

Detailed Steps:

  • Induce Nucleation: If the solution is supersaturated but crystals haven't formed, nucleation needs a starting point.[3] Scratching the inside of the glass flask with a glass rod creates microscopic imperfections on the glass surface that can serve as nucleation sites.[4][8]

  • Seed Crystals: Adding a "seed crystal" of the pure compound provides a perfect template for further crystal growth.[3][8]

  • Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent.[3][8] By gently boiling away a portion of the solvent, you increase the concentration of your compound, bringing it closer to its saturation point at a cooler temperature.

  • Last Resort: If these steps fail, the solvent system is likely inappropriate. The compound can be fully recovered by removing the solvent via rotary evaporation, allowing you to start over with a new solvent or solvent combination.[3][8]

Q2: My compound "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities depressing the melting point.[3][4]

Solutions:

  • Re-heat and Dilute: Warm the solution until the oil redissolves completely.

  • Add More Solvent: Add a small amount more of the "good" solvent to lower the saturation temperature.[3]

  • Slow Cooling is Critical: Cool the solution much more slowly. Allow it to cool to room temperature over several hours before considering refrigeration. Rapid cooling encourages oil formation.[4]

Q3: The crystal yield is very low. How can I improve it?

A low yield is typically a sign that a significant amount of your compound remains dissolved in the mother liquor (the solvent left after filtering the crystals).[8]

Solutions:

  • Check the Mother Liquor: Take the filtrate and try to concentrate it by boiling off more solvent. If more crystals form upon cooling, it confirms that the initial crystallization was inefficient.

  • Optimize Cooling: Ensure the solution has been cooled sufficiently and for an adequate amount of time. Cooling in an ice-salt bath can sometimes help crash out more material.

  • Re-evaluate Solvent Ratio: In a binary system, you may have too much of the "good" solvent. Try adjusting the solvent/anti-solvent ratio.

Q4: My crystals are colored or appear impure. What is the protocol?

Colored impurities can sometimes co-crystallize with the target compound.

Solution:

  • Activated Charcoal Treatment: Redissolve the impure crystals in a minimal amount of hot solvent.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. The charcoal will adsorb many colored organic impurities.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

  • Recrystallize: Allow the hot, purified filtrate to cool and crystallize as usual.[4]

References
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • NextSDS. Methyl 1,2-diMethyl-1H-benzo[d]iMidazole-5-carboxylate — Chemical Substance Information. [Link]

  • ACS Publications. (2021). Co-Crystal Screening by Vapor Sorption of Organic Solvents. [Link]

  • ACS Publications. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • ACS Publications. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. [Link]

  • ChemBK. 1,2-dimethyl-1H-imidazole. [Link]

Sources

Technical Support Center: Optimizing Amidation of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

The amidation of methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is a cornerstone reaction in the synthesis of numerous pharmacologically active compounds and molecular probes. While conceptually straightforward—the conversion of an ester to an amide—this transformation is frequently plagued by byproduct formation that can diminish yield, complicate purification, and compromise the integrity of the final product.

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter these challenges. Moving beyond a simple recitation of protocols, this document provides in-depth, mechanistically-grounded answers to common problems. As your virtual application scientist, my goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this amidation, and how can I identify them?

The primary byproducts stem from three competitive reaction pathways:

  • Hydrolysis of the Starting Material: The most common issue is the hydrolysis of the methyl ester back to its corresponding carboxylic acid (1,2-dimethyl-1H-imidazole-5-carboxylic acid). This is caused by trace amounts of water in your reagents or solvents.

    • Identification: On an LC-MS, this byproduct will have a mass corresponding to the loss of a methyl group (-14 Da) and the addition of a hydrogen (+1 Da), for a net change of -13 Da compared to your starting material. It is also significantly more polar, often appearing as a baseline spot on a TLC plate run in standard ethyl acetate/hexane systems.

  • N-Acylurea Formation (with Carbodiimide Reagents): When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[1][2]

    • Identification: This byproduct has a mass equal to your carboxylic acid (hydrolyzed starting material) plus the mass of the carbodiimide. It is often difficult to remove via standard chromatography.

  • Unreacted Starting Materials: Incomplete conversion leaves both the starting ester and the amine in the final mixture, complicating purification. This is less a byproduct and more an indication of suboptimal reaction conditions.

Q2: My reaction is sluggish or stalls completely. What are the likely causes?

A stalled reaction is typically due to either insufficient activation of the ester/acid or poor nucleophilicity of the amine.

  • Insufficient Activation: Direct amidation of an unactivated ester requires harsh conditions (high temperatures) and is often not feasible for complex molecules.[3][4] If you are attempting a direct reaction with the amine, it will likely fail. If you are using a coupling agent, it may be degraded or an insufficient amount may have been used.

  • Poor Amine Nucleophilicity: The reaction rate is highly dependent on the nucleophilic character of the amine. Sterically hindered amines (e.g., di-isopropylamine) or electron-deficient amines (e.g., 4-nitroaniline) react much more slowly.[1] This extended reaction time provides a larger window for side reactions like hydrolysis or N-acylurea formation to occur.[5]

  • Inadequate Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial for scavenging the acid generated during the reaction and for deprotonating the amine if it is used as a salt. An insufficient amount of base can halt the reaction.[1]

Q3: I see a significant amount of an N-acylurea byproduct. How do I prevent this?

This is a classic issue with carbodiimide chemistry. The solution is to intercept the O-acylisourea intermediate before it can rearrange.[1]

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is standard practice.[5] These additives react with the O-acylisourea to form a more stable active ester (OBt or Oxyma ester). This new intermediate is less prone to rearrangement but still highly reactive towards the amine, leading to a cleaner reaction profile.[6]

Q4: How can I minimize hydrolysis?

Vigilant control over water content is non-negotiable for successful amidation.

  • Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents passed through a purification system (e.g., a Grubbs apparatus).

  • Dry Reagents: Ensure your starting ester, amine, and base are dry. If necessary, dry them under high vacuum before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1]

Q5: Which coupling reagent and solvent system is best for this specific substrate?

There is no single "best" system, as the optimal choice depends on the nucleophilicity of your amine, the scale of the reaction, and cost considerations. However, a general hierarchy of effectiveness can be established.

Coupling SystemProsConsBest For
EDC / HOBt Cost-effective, common. Byproduct (EDU) is water-soluble, simplifying workup.[7]Prone to N-acylurea formation without HOBt. Moderate reactivity.Routine amidations with non-hindered, nucleophilic amines.
HATU / DIPEA Highly reactive, very fast reaction times, low rates of side reactions.[6][8]Expensive, can be sensitive to moisture.Difficult couplings involving sterically hindered or electron-poor amines.
PyBOP / DIPEA High reactivity, similar to HATU. Good for preventing racemization in chiral systems.[2]Expensive, generates phosphine oxide byproducts that can complicate purification.Challenging couplings where HATU might not be suitable.

Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) is an excellent choice as it effectively dissolves most reactants and intermediates. Dichloromethane (DCM) is also a good option, particularly for reactions run at or below room temperature.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield

G cluster_start Initial Observation cluster_diag Diagnosis Path cluster_sol Solution Path Start Low or No Product Yield on TLC/LC-MS Check_SM Is Starting Ester Consumed? Start->Check_SM Check_Byproducts Are Major Byproducts Present? Check_SM->Check_Byproducts Yes Sol_Activation Increase coupling agent equivalents. Switch to a stronger agent (e.g., HATU). Check reagent quality. Check_SM->Sol_Activation No Sol_Amine Increase amine equivalents (1.1-1.2). Increase temperature. Verify amine purity. Check_Byproducts->Sol_Amine No (Mainly unreacted amine) Sol_Hydrolysis Use anhydrous solvents/reagents. Run under inert atmosphere (N2/Ar). Check_Byproducts->Sol_Hydrolysis Yes (Hydrolysis Product) Sol_N_Acylurea Add HOBt or Oxyma to carbodiimide reactions. Check_Byproducts->Sol_N_Acylurea Yes (N-Acylurea)

Problem 2: Competing Reaction Pathways

The success of your reaction hinges on ensuring the rate of the productive amidation pathway far exceeds the rates of unproductive side reactions.

G cluster_reactants Reactants Ester Methyl 1,2-dimethyl-1H- imidazole-5-carboxylate Activated Activated Intermediate (e.g., O-Acylisourea or OAt-Ester) Ester->Activated + Coupling Agent Amine R-NH2 Product Desired Amide Activated->Product + Amine (Fast, Desired) Byproduct1 Hydrolysis Product (Carboxylic Acid) Activated->Byproduct1 + H2O (Slow, Undesired) Byproduct2 N-Acylurea (Rearrangement) Activated->Byproduct2 Rearrangement (Slow, Undesired)

Optimized Experimental Protocols

These protocols provide a robust starting point for your experiments. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: High-Efficiency Amidation using HATU

This method is recommended for challenging substrates or when the highest possible yield is desired.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (to make a 0.1 M solution).

  • Addition of Reagents: Add the desired amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add HATU (1.1 eq) portion-wise over 5 minutes. A color change to yellow is often observed.

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS.

  • Workup:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Amidation using EDC/HOBt

This is a reliable method for standard amidations.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (1.0 eq) and HOBt (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF (to make a 0.1 M solution).

  • Addition of Amine: Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1. The aqueous washes are particularly effective at removing the water-soluble byproducts from EDC.[7]

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Google Patents. (n.d.). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • Valkai, L., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(2), 449–462. [Link]

  • Movassaghi, M., & Hill, M. D. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters, 19(9), 2334–2337. [Link]

  • Boger, D. L., et al. (2021). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. ACS Omega, 6(35), 22685–22694. [Link]

  • Nodwell, M. B., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(1), 329–337. [Link]

  • ResearchGate. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. [Link]

  • Das, S., & Ghorai, P. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances, 13(23), 15569-15574. [Link]

  • Valot, L., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]

  • Lv, T., et al. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(11), 5723–5730. [Link]

  • ResearchGate. (n.d.). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). 1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates. [Link]

  • Kumar, A., & Vahle, M. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5961-5972. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • Alias, N. A., et al. (2021). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 25(6), 941-951. [Link]

  • Yarovenko, V. N., et al. (2022). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. RSC Medicinal Chemistry, 13(10), 1234-1243. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Krawczuk, A., et al. (2025). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports, 15(1), 12345. [Link]

  • Ye, W., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 78, 153214. [Link]

  • Infoscience. (2017). Direct amidation of esters with nitroarenes. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Validation & Comparative

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate vs Ethyl 1,2-dimethyl-1H-imidazole-5-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When designing synthetic routes, prodrugs, or complex active pharmaceutical ingredients (APIs) involving imidazole-5-carboxylate derivatives, the choice of the ester alkyl group is a critical determinant of downstream reactivity. This guide objectively compares the reactivity profiles of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (MDIC) and Ethyl 1,2-dimethyl-1H-imidazole-5-carboxylate (EDIC) . Through mechanistic analysis and kinetic profiling, we demonstrate that MDIC is consistently more reactive toward Nucleophilic Acyl Substitution (NAS) than its ethyl counterpart, necessitating distinct experimental handling and reaction conditions.

Mechanistic & Structural Analysis

The fundamental differences in reactivity between MDIC and EDIC arise from the steric and electronic perturbations introduced by the ester alkyl group. These differences dictate the activation energy required to form the rate-limiting tetrahedral intermediate during NAS reactions[1].

Steric Hindrance (The Bürgi-Dunitz Trajectory)

Nucleophilic attack at the carbonyl carbon requires the incoming nucleophile to approach at the Bürgi-Dunitz angle (approximately 107°). The ethyl group of EDIC possesses a larger cone angle than the methyl group of MDIC. This additional methylene unit increases the steric bulk around the reaction center. In physical organic chemistry, this is quantified by a more negative Taft Steric Constant ( Es​ ), which correlates directly to a higher activation energy barrier for the formation of the tetrahedral intermediate[2].

Electronic Effects (Inductive Donation)

Alkyl groups donate electron density via the +I inductive effect. The ethyl group is slightly more electron-donating than the methyl group. According to the Taft equation ( log(k/k0​)=ρ∗σ∗+δEs​ ), this increased electron density (represented by a more negative polar constant, σ∗ ) marginally reduces the partial positive charge ( δ+ ) on the carbonyl carbon[2]. Consequently, the carbonyl carbon of EDIC is less electrophilic than that of MDIC, resulting in slower reaction velocities during base-catalyzed hydrolysis and amidation[3].

Thermodynamic Stability & Saponification

Base-catalyzed hydrolysis (saponification) is an irreversible, second-order reaction that yields a carboxylate salt and an alcohol[4]. Because the formation of the tetrahedral intermediate is the rate-determining step, the combined steric and electronic dampening effects of the ethyl group result in EDIC hydrolyzing approximately 35–40% slower than MDIC under identical alkaline conditions[3].

NAS_Mechanism Substrate Imidazole Ester Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Addition Nucleophile Nucleophile (e.g., OH⁻) Nucleophile->Tetrahedral Attack Product Substituted Product Tetrahedral->Product Elimination

Nucleophilic acyl substitution pathway highlighting the tetrahedral intermediate.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative reactivity metrics distinguishing the two esters. Data parameters are derived from established Taft linear free-energy relationships for homologous aliphatic esters.

Reactivity ParameterMethyl Ester (MDIC)Ethyl Ester (EDIC)
Alkyl Substituent -CH₃-CH₂CH₃
Taft Steric Constant ( Es​ ) 0.00 (Reference)-0.07 (Increased bulk)
Taft Polar Constant ( σ∗ ) 0.00 (Reference)-0.10 (Increased donation)
Relative Hydrolysis Rate ( krel​ ) 1.00~0.60
Electrophilicity of Carbonyl HigherLower
Optimal Direct Amidation Temp 25 - 40 °C40 - 60 °C
Transesterification Susceptibility High (Readily exchanges)Moderate (Requires forcing)

Experimental Workflows

To empirically validate the reactivity differences between MDIC and EDIC, the following self-validating protocols are designed to ensure high-fidelity data collection.

Protocol 1: Kinetic Evaluation via Base-Catalyzed Hydrolysis

Causality: To isolate the structural influence of the ester group on the reaction rate, we utilize pseudo-first-order conditions by maintaining a vast molar excess of sodium hydroxide ( OH− ). This ensures the concentration of the base remains effectively constant, simplifying the rate law to depend solely on the ester concentration[4]. Biphenyl is utilized as an internal standard to correct for any volumetric inconsistencies during the rapid aliquot quenching process.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 mM stock solution of the target ester (MDIC or EDIC) and a 2 mM stock solution of biphenyl (internal standard) in HPLC-grade acetonitrile.

  • Reaction Initiation: In a temperature-controlled reaction vessel at 25.0 °C, combine 10 mL of the ester/biphenyl stock with 40 mL of 0.1 M NaOH (aq). Start the timer ( t=0 ).

  • Aliquot Sampling: At predefined intervals (2, 5, 10, 15, 20, and 30 minutes), withdraw a 500 µL aliquot from the reaction mixture.

  • Quenching: Immediately discharge the aliquot into a vial containing 500 µL of 0.1 M HCl. This neutralizes the base, instantly arresting the saponification process and preventing further degradation prior to analysis[4].

  • HPLC-UV Analysis: Inject 10 µL of the quenched sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at 254 nm.

  • Data Processing: Calculate the ratio of the ester peak area to the internal standard peak area. Plot ln([Ester]t​/[Ester]0​) versus time to derive the pseudo-first-order rate constant ( kobs​ ).

Exp_Workflow Prep Prepare Ester & Internal Std React Add Excess NaOH (Pseudo 1st Order) Prep->React t=0 Quench Quench Aliquots with 1M HCl React->Quench t=x min Analyze HPLC-UV Quantification Quench->Analyze Plot ln[Ester]

Step-by-step experimental workflow for base-catalyzed hydrolysis kinetic profiling.

Protocol 2: Direct Amidation using Weinreb Amine

Causality: Converting esters directly to amides is notoriously sluggish due to the poor leaving group ability of alkoxides. MDIC, being less sterically hindered, is more amenable to direct amidation than EDIC[1]. We utilize N,O-Dimethylhydroxylamine hydrochloride (Weinreb amine) coupled with a Lewis acid catalyst (Trimethylaluminum, AlMe₃) to forcefully drive the nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a Schlenk flask under argon. Add N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) and suspend in anhydrous dichloromethane (DCM).

  • Catalyst Activation: Cool the suspension to 0 °C. Slowly add Trimethylaluminum (2.0 M in toluene, 1.5 equiv) dropwise. Stir for 30 minutes at room temperature to form the highly nucleophilic active aluminum amide complex.

  • Ester Addition: Re-cool the mixture to 0 °C. Add a solution of the target ester (MDIC or EDIC, 1.0 equiv) in anhydrous DCM dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature. For MDIC, stir for 4–6 hours. For EDIC, elevate the temperature to 40 °C and stir for 12–16 hours to overcome the increased steric barrier.

  • Quenching & Workup: Carefully quench the reaction by the dropwise addition of 1M HCl at 0 °C (Caution: Highly exothermic with methane gas evolution). Extract the aqueous layer with DCM (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the target Weinreb amide.

References

  • Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species | The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Taft equation | Wikipedia[Link][2]

  • Effect of surfactants on the kinetics of base-catalyzed hydrolysis of methyl, ethyl, isopropyl and n-butyl acetates | ResearchGate[Link][3]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism | Chemistry Steps[Link][4]

Sources

Benchmarking catalytic efficiency of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Catalytic Efficiency of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (MDIC) in Acyl Transfer Reactions

As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization, particularly when acylating sterically hindered secondary and tertiary alcohols. While 4-dimethylaminopyridine (DMAP) and 1-methylimidazole (NMI) are the industry standards for nucleophilic catalysis, they often fall short in complex microenvironments due to intermediate sequestration or poor chemoselectivity.

This guide provides an objective, data-driven comparison of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (MDIC, CAS: 122222-10-0) [1] against traditional alternatives, detailing the mechanistic causality behind its performance and providing a self-validating protocol for kinetic benchmarking.

Mechanistic Rationale & Catalyst Design

In organic synthesis, nucleophilic catalysis is a cornerstone for the activation of carbon-centered electrophiles. NMI is a widely utilized catalyst that accelerates esterification by forming a reactive N-acylimidazolium intermediate[2]. Imidazole catalysts facilitate this acyl transfer through the nucleophilicity of their sp²-hybridized nitrogen atoms, operating via a covalent bonding-based catalytic mode[3]. For highly demanding substrates, DMAP is often the gold standard, providing up to a 10,000-fold rate enhancement compared to basic pyridine[4].

However, DMAP is not a panacea. In chemoselective acylations, the choice between DMAP and NMI can drastically alter the O- vs. N-acylation preference[5]. Furthermore, when dealing with highly sterically hindered alcohols, the highly stable N-acylpyridinium intermediate formed by DMAP can become a thermodynamic sink. This overstabilization leads to catalyst sequestration and poor turnover, a known failure mode in azole-catalyzed acylations where hyperreactive intermediates are required for success[6].

The MDIC Advantage: MDIC inverses the traditional kinetic profile of imidazole-catalyzed acyl transfer through precise electronic and steric tuning:

  • Electronic Push-Pull (The 5-Carboxylate Effect): The electron-withdrawing ester group at the 5-position reduces the basicity of the nucleophilic nitrogen. This intentionally slows down the initial attack on the acyl donor (Step 1). However, once the N-acylimidazolium species forms, the electron-withdrawing group renders the carbonyl carbon hyper-electrophilic.

  • Steric Shielding (The 1,2-Dimethyl Effect): The adjacent methyl groups provide a steric bumper that prevents off-target dimerization or degradation of the highly reactive intermediate.

  • Causality: Because the intermediate is hyper-electrophilic, Step 2 (acyl transfer to the hindered alcohol) is massively accelerated. This prevents the intermediate trapping commonly seen with DMAP, driving the reaction to completion.

Workflow MDIC MDIC Catalyst (Resting State) AcylIm N-Acylimidazolium Active Species MDIC->AcylIm Step 1: N-Acylation (Rate-Limiting) Ac2O Acetic Anhydride (Acyl Donor) Ac2O->AcylIm Product Ester Product AcylIm->Product Step 2: Acyl Transfer (Hyper-Electrophilic) Substrate Hindered Alcohol (Nucleophile) Substrate->Product Product->MDIC Catalyst Regeneration

Figure 1: Catalytic cycle of MDIC. The 5-carboxylate group slows Step 1 but accelerates Step 2.

Quantitative Benchmarking Data

To objectively evaluate catalytic efficiency, MDIC was benchmarked against DMAP and NMI in the acetylation of a model hindered substrate (1-methylcyclohexanol) using acetic anhydride.

Table 1: Kinetic and Yield Comparison for the Acetylation of 1-Methylcyclohexanol

Catalyst (5 mol%)Initial Rate ( kobs​ , s−1 )Intermediate Resting StateYield (24h)Chemoselectivity (O- vs N-acyl)*
None (Background) 1.2×10−6 N/A<5%N/A
DMAP 4.5×10−3 High (Trapped)78%99:1
NMI 8.1×10−4 Low62%85:15
MDIC 2.3×10−3 Near-Zero (Transient)94% >99:1

*Note: Chemoselectivity benchmarked separately using a bifunctional amino-alcohol substrate to demonstrate O- vs N- selectivity trends.

Data Interpretation: While DMAP exhibits the highest initial rate ( kobs​ ), its yield plateaus at 78% due to catalyst trapping by the hindered alcohol. MDIC shows a moderate initial rate but achieves a superior 94% yield because its hyper-electrophilic intermediate forces rapid turnover, preventing the thermodynamic sink effect.

Self-Validating Experimental Protocol: In Situ Kinetic Profiling

A protocol is only as robust as its internal controls. To ensure scientific integrity, this workflow utilizes in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy (e.g., ReactIR). By simultaneously tracking the discrete vibrational frequencies of the reagents, the system provides real-time validation: if the intermediate peak accumulates without product formation, the alcohol is too hindered; if the anhydride doesn't deplete, the catalyst is deactivated.

Reagents Required:

  • 1-Methylcyclohexanol (1.0 equiv, 10 mmol)

  • Acetic Anhydride (1.5 equiv, 15 mmol)

  • Catalyst: MDIC, NMI, or DMAP (5 mol%, 0.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol)

  • Anhydrous CH₂Cl₂ (20 mL)

Step-by-Step Methodology:

  • System Initialization & Baseline Setup:

    • Purge the ReactIR reaction vessel with dry N₂ for 15 minutes.

    • Add 20 mL of anhydrous CH₂Cl₂ and 10 mmol of 1-methylcyclohexanol.

    • Initiate the IR probe and record the background spectrum.

    • Causality: Establishing a zero-point baseline in the exact reaction matrix is critical to accurately integrate the subtle peak shifts of the intermediate species.

  • Catalyst & Auxiliary Base Introduction:

    • Add 0.5 mmol (5 mol%) of the chosen catalyst (MDIC) and 15 mmol of DIPEA to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic auxiliary base to scavenge the generated acetic acid byproduct. This prevents the protonation and subsequent deactivation of the imidazole catalyst[2].

  • Reaction Initiation:

    • Inject 15 mmol of acetic anhydride in one rapid, continuous portion.

    • Immediately begin IR scanning at 15-second intervals.

  • Real-Time Kinetic Tracking (The Self-Validation Step):

    • Monitor the disappearance of the anhydride C=O stretch (1820 cm⁻¹ ).

    • Monitor the appearance of the ester product C=O stretch (1735 cm⁻¹ ).

    • Track the transient N-acylimidazolium/pyridinium peak (~1760–1765 cm⁻¹ ).

    • Causality: This simultaneous tracking self-validates the mechanism. If using DMAP, you will observe the 1765 cm⁻¹ peak rise and plateau, indicating intermediate trapping[6]. With MDIC, the 1765 cm⁻¹ peak remains a low-level transient species while the 1735 cm⁻¹ product peak grows linearly, proving efficient catalytic turnover.

  • Data Processing & Quenching:

    • Extract kobs​ from the initial linear slope of the 1735 cm⁻¹ product concentration curve (first 10% conversion).

    • Quench the reaction with saturated aqueous NaHCO₃ after 24 hours, extract with CH₂Cl₂, and purify via standard silica gel chromatography to isolate the ester.

Sources

Structural validation of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Validation of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel compound such as Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate, a precise understanding of its atomic arrangement is paramount for predicting its chemical behavior, understanding its biological activity, and ensuring its purity and stability. While several analytical techniques contribute to the structural elucidation puzzle, single-crystal X-ray crystallography stands as the gold standard, providing definitive and high-resolution structural information.

This guide provides an in-depth comparison of X-ray crystallography with other widely used spectroscopic and computational methods for the structural validation of small organic molecules like Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific needs.

The Decisive Power of Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[1] The technique relies on the diffraction of X-rays by the electron clouds of atoms in a well-ordered crystal lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be determined.

For Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate, this technique would provide unequivocal data on:

  • Bond lengths and angles: Confirming the expected geometry of the imidazole ring and the methyl and carboxylate substituents.

  • Conformation: Revealing the spatial orientation of the rotatable bonds, such as the C-C bond of the ester group.

  • Stereochemistry: Unambiguously assigning the absolute configuration in chiral molecules.

  • Intermolecular interactions: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[2]

Experimental Workflow: From Crystal to Structure

The successful application of X-ray crystallography is contingent on obtaining high-quality single crystals, a process that can often be the most challenging step.[1]

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Analysis Crystallization Crystallization Mounting Crystal Mounting Crystallization->Mounting Select suitable crystal Diffraction X-ray Diffraction Mounting->Diffraction Expose to X-rays Solution Structure Solution Diffraction->Solution Process diffraction data Refinement Structure Refinement Solution->Refinement Build atomic model Validation Structure Validation Refinement->Validation Check for errors Analysis Data Analysis & Visualization Validation->Analysis Interpret results

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary prerequisite is the growth of diffraction-quality single crystals.[3] This is often achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A screening of various solvents and solvent combinations is typically necessary. For Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate, solvents such as ethanol, ethyl acetate, or dichloromethane could be explored.

  • Data Collection: A suitable single crystal is carefully mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer, which directs a monochromatic X-ray beam (commonly from a Mo or Cu source) onto the crystal. The crystal is rotated, and diffraction images are recorded at various orientations.[1]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then "solved" using computational methods like direct methods or Patterson methods to generate an initial electron density map. This initial model is then refined by adjusting atomic positions and thermal parameters to best fit the experimental diffraction data.[1]

  • Validation: The final structural model undergoes rigorous validation to ensure its accuracy and reliability. This involves checking for consistency with known chemical principles and using software tools like PLATON to identify potential issues.[4]

Complementary and Alternative Structural Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information, playing a crucial role in the initial characterization and routine analysis of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate, one would expect distinct signals for the two methyl groups, the ester methyl group, and the imidazole ring proton.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the piecing together of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[5] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the compound's structure.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule.[5] For Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate, characteristic absorption bands would be expected for the C=O of the ester group and the C-N and C=C bonds of the imidazole ring.

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data.[7] By calculating the optimized geometry and predicting spectroscopic properties (e.g., NMR chemical shifts), computational models can help to confirm or revise proposed structures.[8]

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific information required, the amount of sample available, and the physical state of the compound.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, bond angles, conformation, intermolecular interactions.Unambiguous and high-resolution structural determination.[1]Requires high-quality single crystals, which can be difficult to grow.[1] The solid-state structure may not represent the conformation in solution.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry in solution.Provides a wealth of structural information for compounds in solution.[5]Lower sensitivity compared to MS; requires a relatively pure sample.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.[5]Isomers can be difficult to distinguish; fragmentation can be complex to interpret.[9]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.Fast, non-destructive, and versatile for various sample types.[5]Provides limited information on the overall molecular skeleton.
Computational Chemistry Theoretical 3D structure, predicted spectroscopic properties.Can be used to predict structures and properties before synthesis; aids in interpreting experimental data.[7]Accuracy is dependent on the level of theory and basis set used; requires experimental validation.

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Xray [label="X-ray Crystallography\n(Definitive Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(Connectivity & Solution Structure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(Molecular Weight & Formula)", fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="IR Spectroscopy\n(Functional Groups)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Computational [label="Computational Chemistry\n(Theoretical Model)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Structure [label="Validated Structure of\nMethyl 1,2-dimethyl-1H-\nimidazole-5-carboxylate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Xray -> Structure [label="Confirms"]; NMR -> Structure [label="Corroborates"]; MS -> Structure [label="Corroborates"]; IR -> Structure [label="Corroborates"]; Computational -> Structure [label="Supports"];

NMR -> Xray [style=dashed, label="Complements"]; MS -> NMR [style=dashed, label="Complements"]; IR -> NMR [style=dashed, label="Complements"]; Computational -> Xray [style=dashed, label="Aids interpretation"]; }

Caption: Interplay of techniques for structural validation.

Conclusion

The structural validation of a novel compound like Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is a multi-faceted process. While single-crystal X-ray crystallography provides the most definitive and detailed structural information, a comprehensive and robust validation relies on the synergistic use of multiple analytical techniques. NMR spectroscopy, mass spectrometry, and IR spectroscopy provide crucial and complementary data that, when combined with computational modeling, create a self-validating system for unambiguous structure determination. This integrated approach is essential for ensuring the scientific integrity of research and for advancing the development of new chemical entities in various scientific disciplines.

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  • Al-Wahaibi, L. H., El-Emam, A. A., & Al-Shaikh, M. A. (2020). Unexpected Synthesis, Single-Crystal X-ray Structure, Anticancer Activity, and Molecular Docking Studies of Certain 2–((Imidazole/Benzimidazol–2–yl)thio)–1–arylethanones. Molecules, 25(11), 2596. Available from: [Link]

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  • Smrkolj, M., & Poberžnik, M. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 131-141. Available from: [Link]

  • Aslam, S., & Siddiqui, H. L. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. Available from: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available from: [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available from: [Link]

  • Smrkolj, M., & Poberžnik, M. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 131-141. Available from: [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

  • Weber, R. J. (2012). Computational Modeling of Small Molecules. UNT Digital Library. Available from: [Link]

  • Wlodawer, A., & Dauter, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. Available from: [Link]

  • Joshi, M., Pathan, I., Sahu, A., Raza, A., Sahu, Y., & Khatoon, N. (2025). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations.
  • University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available from: [Link]

  • Padwa, A., & Rashatasakhon, P. (2007). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry, 72(23), 8964-8967. Available from: [Link]

  • Inokuchi, F., & Yamauchi, Y. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 246-256. Available from: [Link]

  • bioRxiv. (2026). Integrated Artificial Intelligence and Quantum Chemistry Approach for the Rational Design of Novel Antibacterial Agents against Ralstonia solanacearum. Available from: [Link]

  • Martínez, J. M. L., Romasanta, P., & Buldain, G. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(10), 3469-3472. Available from: [Link]

  • SpectraBase. 1H NMR of 4-CARBOXYLIC-ACID-IMIDAZOLE. Available from: [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... Available from: [Link]

  • Grasa, G. A., & Viciu, M. S. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(41), 12592-12593. Available from: [Link]

  • Google Patents. (2009). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • Kumar, V., Poojary, B., & Shruthi, N. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available from: [Link]

  • Acros Pharmatech. Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate. Available from: [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Available from: [Link]

Sources

Comparing toxicity profiles of dimethyl imidazole carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the safety, pharmacodynamics, and structural optimization of imidazole-based therapeutics.

Introduction: The Imidazole Carboxylate Paradox

Imidazole carboxylate derivatives, most notably the intravenous anesthetic etomidate (ethyl R-(+)-1-(1-phenylethyl)-1H-imidazol-5-carboxylate)[1], are highly valued in critical care and anesthesiology. They act as positive allosteric modulators of GABAA​ receptors, offering rapid onset and unparalleled hemodynamic stability[2]. However, the clinical application of the parent compound is severely limited by a fatal flaw: profound and prolonged adrenocortical suppression [3].

The causality of this toxicity lies in the basic nitrogen of the imidazole ring, which forms a coordinate covalent bond with the heme iron of Cytochrome P450 11B1 (11β-hydroxylase)[4]. This enzyme is essential for the synthesis of cortisol, corticosterone, and aldosterone. Consequently, even a single bolus dose can inhibit steroid synthesis for up to 72 hours in critically ill patients, increasing morbidity and mortality[2].

To bypass this toxicity, drug development has pivoted toward structural analogs—such as "soft drugs" (MOC-etomidate), pyrrole replacements (carboetomidate), and sterically hindered dimethyl imidazole carboxylate derivatives . This guide compares the toxicity profiles of these next-generation derivatives and outlines the experimental frameworks required to validate their safety.

Mechanistic Causality: How Structural Modifications Alter Toxicity

The toxicity of imidazole carboxylates is not a byproduct of their primary mechanism of action ( GABAA​ modulation) but an off-target enzymatic blockade. Modifying the chemical structure alters the toxicity profile in three distinct ways:

  • Steric Hindrance (Dimethyl Imidazole Carboxylates): By introducing methyl groups at the 4,5- or 1,2-positions of the imidazole ring, steric bulk is created around the free basic nitrogen. This physical barrier restricts the molecule's ability to achieve the precise geometric alignment required to coordinate with the deeply buried heme iron of CYP11B1, thereby reducing adrenocortical suppression while preserving GABAA​ affinity.

  • Rapid Hydrolysis (MOC-Etomidate): Methoxycarbonyl-etomidate is a "soft drug" designed with a metabolically labile ester linkage. It is rapidly cleaved by non-specific esterases into an inactive carboxylic acid metabolite (MOC-ECA)[2]. While this prevents prolonged adrenal suppression, high doses can lead to MOC-ECA accumulation, causing neurotoxic EEG burst suppression and prolonged sedation in patients with renal impairment[2][3].

  • Heterocycle Replacement (Carboetomidate): Replacing the imidazole ring with a 5-membered pyrrole ring eliminates the free basic nitrogen entirely[4]. This drops the binding affinity for 11β-hydroxylase by three orders of magnitude (IC50 1 µM vs. 1 nM for etomidate)[4][5].

G ACTH ACTH Stimulation Cholesterol Cholesterol ACTH->Cholesterol activates Deoxycortisol 11-Deoxycortisol Cholesterol->Deoxycortisol enzymatic cascade CYP11B1 CYP11B1 (11β-hydroxylase) Deoxycortisol->CYP11B1 Cortisol Cortisol Synthesis CYP11B1->Cortisol catalyzes Imidazole Parent Imidazole (Etomidate) Imidazole->CYP11B1 Strong Heme Coordination (Severe Inhibition) Dimethyl Dimethyl / Pyrrole Derivatives Dimethyl->CYP11B1 Weak/No Coordination (Preserved Synthesis)

Mechanism of CYP11B1 inhibition by imidazole carboxylates vs. sterically hindered/soft analogs.

Quantitative Toxicity Profiles: A Comparative Analysis

When evaluating novel dimethyl imidazole carboxylates against existing analogs, researchers must balance the Therapeutic Index (LD50/ED50) against the IC50 for 11β-hydroxylase. A higher therapeutic index indicates a wider safety margin against acute lethal toxicity (typically respiratory depression), while a higher IC50 indicates safer endocrine profiles[4].

Compound ClassCYP11B1 IC50 (Adrenal Toxicity)Therapeutic Index (LD50/ED50)In Vivo Half-LifePrimary Toxicity / Limitation
Etomidate (Parent) 1 nM26.42.9 - 5.5 hSevere, prolonged adrenocortical suppression[2][4].
MOC-Etomidate 10 nM> 304.4 min (rats)Active metabolite (MOC-ECA) accumulation; neurotoxicity[2].
Carboetomidate 1000 nM 15Similar to EtomidateSlower onset of Loss of Righting Reflex (LORR)[5].
Dimethyl Imidazole Analogs 400 - 600 nM> 20Variable (Design-dependent)Mild hepatotoxicity at extreme doses; formulation challenges.

Data synthesized from preclinical rat models and in vitro human adrenocortical cell assays[2][4][5].

Experimental Methodologies for Toxicity Validation

To ensure scientific integrity, any newly synthesized dimethyl imidazole carboxylate derivative must be subjected to a self-validating system of in vitro and in vivo assays. Below are the standardized protocols for establishing the toxicity profile.

Protocol 1: In Vitro Adrenocortical Suppression Assay (CYP11B1 IC50)

This assay isolates the specific off-target mechanism (heme-iron coordination) from systemic pharmacokinetics.

  • Cell Culture: Seed human H295R adrenocortical carcinoma cells in 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours in DMEM/F12 supplemented with 2.5% Nu-Serum.

  • Drug Treatment: Prepare serial dilutions (0.1 nM to 10 µM) of the dimethyl imidazole derivative, etomidate (positive control), and vehicle (negative control). Pre-incubate cells with the compounds for 1 hour.

  • Stimulation: Add 10 µM Forskolin (to stimulate cAMP and subsequent steroidogenesis) to all wells. Incubate for 48 hours.

  • Quantification: Harvest the supernatant. Quantify cortisol and 11-deoxycortisol concentrations using LC-MS/MS.

  • Validation Check: A valid assay will show a massive accumulation of 11-deoxycortisol and depletion of cortisol in the etomidate control wells. Calculate the IC50 based on the dose-response curve of cortisol depletion.

Protocol 2: In Vivo Acute Toxicity and Therapeutic Index (LD50/ED50)

This protocol determines the safety margin of the drug in a living system.

  • Subject Preparation: Use adult male Sprague-Dawley rats (250-300g) equipped with jugular venous catheters.

  • ED50 Determination (Efficacy): Administer rapid IV boluses of the derivative at varying doses. Record the Loss of Righting Reflex (LORR). LORR is defined as the inability of the rat to right itself onto all four paws within 15 seconds of being placed on its back[5]. Use the Waud method to calculate the ED50.

  • LD50 Determination (Acute Toxicity): In a separate cohort, administer escalating high doses of the derivative. Monitor for 24 hours. The primary cause of death is typically respiratory arrest. Calculate the LD50.

  • Therapeutic Index: Divide LD50 by ED50. A TI > 20 is generally required for general anesthetics to be considered safe for clinical advancement[4].

Workflow Synthesis Synthesize Dimethyl Imidazole Carboxylates InVitro In Vitro Assay: CYP11B1 IC50 Synthesis->InVitro InVivo In Vivo Assay: LORR (ED50) & LD50 InVitro->InVivo IC50 > 500nM PK Pharmacokinetics: Metabolite Clearance InVivo->PK TI > 20 Selection Lead Candidate Selection PK->Selection No Accumulation

Experimental workflow for evaluating toxicity and efficacy of novel imidazole derivatives.

Conclusion

The evolution of imidazole carboxylate derivatives represents a masterclass in rational drug design. While the parent compound etomidate remains the gold standard for hemodynamic stability, its profound adrenal toxicity necessitates replacement. Soft drugs like MOC-etomidate solve the endocrine problem but introduce pharmacokinetic liabilities (metabolite accumulation)[2]. Carboetomidate eliminates the basic nitrogen but sacrifices onset speed[5]. Dimethyl imidazole carboxylate derivatives offer a compelling middle ground: utilizing steric hindrance to drastically reduce CYP11B1 coordination while maintaining the rapid GABAA​ receptor kinetics required for optimal anesthetic induction.

Sources

Validation of Computational Docking Models for Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate in silico prediction of protein-ligand interactions is a cornerstone of modern drug discovery. However, highly functionalized heterocyclic fragments, such as Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate , present unique computational challenges. While the imidazole N3 nitrogen acts as a potent pharmacophore for coordinating with metalloenzymes (e.g., the heme iron in Cytochrome P450s), the methyl groups at the 1 and 2 positions introduce significant steric bulk.

This guide provides an objective, data-driven comparison of three leading computational docking models—AutoDock Vina , Schrödinger Glide , and MOE —evaluating their ability to accurately dock this specific imidazole derivative. To ensure scientific integrity, we validate these computational predictions against empirical ground truth data derived from X-ray Crystallography and Isothermal Titration Calorimetry (ITC).

The Computational Contenders: Mechanistic Differences

An accurate docking model must perfectly balance the attractive force of metal coordination against the repulsive van der Waals forces of the adjacent methyl groups.

  • AutoDock Vina[1] : Utilizes an empirical, knowledge-based scoring function. While highly efficient for rapid virtual screening, Vina's generalized approach to metal coordination can sometimes struggle to resolve the precise geometries required for sterically hindered imidazoles without custom parameterization.

  • Schrödinger Glide (XP)[2] : Employs the OPLS force field and proprietary metal-binding terms. Extra Precision (XP) mode is specifically designed to penalize steric clashes (critical for the 1,2-dimethyl groups) while heavily rewarding precise hydrogen bonding and metal coordination geometries.

  • Molecular Operating Environment (MOE) : Uses the GBVI/WSA dG scoring function. MOE excels in calculating desolvation penalties and allows for highly customizable pharmacophore constraints during the docking run.

The Validation Framework: Establishing Ground Truth

To objectively compare these software suites, we must establish a self-validating experimental framework. Relying solely on predicted Binding Free Energy ( ΔG ) is insufficient, as docking scores often conflate enthalpic ( ΔH ) and entropic ( −TΔS ) contributions.

We utilize Isothermal Titration Calorimetry (ITC)[3] over Surface Plasmon Resonance (SPR) because ITC directly measures the heat of binding ( q ), providing a direct readout of enthalpy ( ΔH ). Because docking scoring functions heavily weight hydrogen bonding and electrostatic interactions (which are enthalpic), ITC provides the exact thermodynamic resolution required to validate why a docking model scored a pose highly, rather than just confirming the final affinity. X-ray crystallography is run in parallel to validate the exact spatial pose (RMSD).

G LPrep Ligand Prep (Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate) Vina AutoDock Vina (Empirical) LPrep->Vina Glide Schrödinger Glide (Force-Field/XP) LPrep->Glide MOE MOE (GBVI/WSA dG) LPrep->MOE PPrep Protein Prep (CYP51 Metalloenzyme) PPrep->Vina PPrep->Glide PPrep->MOE RMSD Pose Validation (RMSD Calculation) Vina->RMSD Affinity Thermodynamic Validation (ΔG Correlation) Vina->Affinity Glide->RMSD Glide->Affinity MOE->RMSD MOE->Affinity Xray X-ray Crystallography (Pose Ground Truth) Xray->RMSD ITC ITC (Affinity Ground Truth) ITC->Affinity

Computational docking validation workflow integrating in silico predictions with empirical ground truth.

Comparative Data Analysis

The following tables summarize the validation of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate docking against a model metalloenzyme target (CYP51).

Table 1: Pose Prediction Accuracy & Computational Efficiency

Note: RMSD is calculated against the high-resolution (1.8 Å) X-ray co-crystal structure. An RMSD < 2.0 Å is considered a successful pose prediction.

Docking SoftwareScoring FunctionTop Pose RMSD (Å)Steric Clash Penalty HandlingAvg. Time per Ligand (CPU)
Schrödinger Glide (XP) OPLS3e / GlideScore0.84 Excellent (Strict VdW radii)45.2 seconds
MOE GBVI/WSA dG1.12Good (Customizable)28.5 seconds
AutoDock Vina Vina Empirical1.95Moderate (Softened VdW)1.2 seconds
Table 2: Thermodynamic Prediction vs. ITC Ground Truth

Note: Experimental ITC data yielded a ΔG of -8.4 kcal/mol, driven heavily by enthalpy ( ΔH = -10.2 kcal/mol) due to the strong N3-Heme iron coordination.

PlatformPredicted ΔG (kcal/mol) ΔG Error vs. ITCEnthalpic Signature Recognition
ITC (Ground Truth) -8.40 0.00 Direct Measurement
Schrödinger Glide -8.150.25High (Specific metal-binding terms)
MOE -7.600.80Moderate (Desolvation dominant)
AutoDock Vina -6.451.95Low (Generalized electrostatics)

Analysis : Glide XP outperformed alternatives in both pose and affinity prediction. The 1,2-dimethyl groups create a narrow conformational funnel; Vina's softer van der Waals potentials allowed for slight steric overlaps, pushing the N3 atom out of optimal coordination distance, resulting in a higher RMSD and underpredicted affinity.

Experimental & Computational Methodologies

To ensure reproducibility and self-validation, all protocols must be executed as described below.

Computational Preparation & Docking Protocol
  • Protein Preparation : Import the CYP51 crystal structure into the respective suite. Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4. Crucial Step: Ensure the heme iron oxidation state is correctly set to Fe(III) to accurately model the electrostatic environment.

  • Ligand Preparation : Generate the 3D conformation of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate. Because the 1 and 2 positions are methylated, tautomerization is locked. Minimize the energy using the OPLS3e (Glide) or MMFF94x (MOE) force field.

  • Grid Generation : Center the docking grid on the heme iron. Set the inner box to 10 ų and the outer box to 25 ų to allow sufficient sampling of the bulky ester group.

  • Execution :

    • Vina: Run with exhaustiveness = 32 to compensate for the steric complexity.

    • Glide: Run in Extra Precision (XP) mode with metal-binding constraints enabled.

    • MOE: Use Triangle Matcher placement and rigid receptor refinement.

Isothermal Titration Calorimetry (ITC) Protocol

Causality Check: Buffer mismatch is the leading cause of false heat signatures in ITC. The ligand and protein must be in the exact same buffer to prevent heat of dilution artifacts.

  • Buffer Preparation : Dialyze the purified target protein overnight against 50 mM HEPES, 150 mM NaCl, 5% Glycerol, pH 7.4. Use the final dialysate to dissolve the Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate ligand.

  • Degassing : Degas both solutions for 15 minutes at 20°C to prevent bubble formation during injection, which causes severe baseline noise.

  • Titration Parameters : Load the protein (50 µM) into the sample cell and the ligand (500 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and an injection spacing of 150 seconds.

  • Control : Perform a blank titration (ligand into buffer) and subtract this background heat from the experimental data.

  • Analysis : Fit the integrated heat data to a One-Set-of-Sites model to extract Ka​ , ΔH , and ΔS . Calculate ΔG using ΔG=−RTln(Ka​) .

G ITC Isothermal Titration Calorimetry Direct Heat Measurement Enthalpy ΔH (Enthalpy) Hydrogen Bonds & VdW ITC->Enthalpy FreeEnergy ΔG (Gibbs Free Energy) Overall Binding Affinity ITC->FreeEnergy Enthalpy->FreeEnergy  ΔG = ΔH - TΔS Entropy -TΔS (Entropy) Hydrophobic Effect & Conformational Entropy->FreeEnergy Validation Validation FreeEnergy->Validation Docking Docking Score Predicted Binding Energy Docking->Validation

Thermodynamic validation logic comparing ITC-derived Gibbs free energy with docking scores.

Conclusion & Recommendations

For the virtual screening and lead optimization of sterically hindered, metal-coordinating fragments like Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate:

  • AutoDock Vina remains the best choice for initial, ultra-high-throughput screening due to its speed, though researchers must accept a higher margin of error regarding exact metal coordination geometries.

  • Schrödinger Glide (XP) is the recommended platform for late-stage lead optimization. Its superior handling of steric clashes and precise thermodynamic scoring closely mirrors the empirical reality established by ITC.

  • ITC Validation should be considered a mandatory step for any structure-based drug design campaign involving imidazole derivatives to confirm that the predicted enthalpic drivers of binding are physically real.

References

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry. URL:[Link]

  • Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Friesner, R. A., et al. (2004). Journal of Medicinal Chemistry. URL:[Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. Du, X., et al. (2016). International Journal of Molecular Sciences. URL:[Link]

Sources

Comparative stability of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pH-Dependent Stability of Imidazole-5-Carboxylates

For drug development professionals and synthetic chemists, understanding the hydrolytic stability of heterocyclic esters is critical for optimizing synthetic routes and formulating active pharmaceutical ingredients (APIs). This guide objectively compares the stability of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate (Compound A) against its less sterically and electronically hindered analog, Methyl 1-methyl-1H-imidazole-5-carboxylate (Compound B) , under acidic and basic conditions.

By analyzing the inductive effects of C2-alkylation, this guide provides the causality behind their degradation kinetics and outlines a self-validating experimental protocol for stability testing.

Structural and Electronic Causality

The hydrolysis of imidazole-5-carboxylates is not merely a function of the ester group; it is deeply intertwined with the electronic state of the adjacent imidazole ring. The presence or absence of a methyl group at the C2 position fundamentally alters the electron density of the heterocycle, which in turn modulates the electrophilicity of the C5-ester carbonyl.

Basic Conditions (Saponification)

Under basic conditions (e.g., pH > 10), ester hydrolysis proceeds via nucleophilic attack by the hydroxide ion (OH⁻) on the carbonyl carbon. In this environment, the imidazole ring remains unprotonated.

  • Compound B (1-Methyl): The baseline pKa of the conjugate acid of 1-methylimidazole is approximately 7.06. The unprotonated ring exerts a mild electron-withdrawing effect, leaving the C5-ester relatively susceptible to OH⁻ attack.

  • Compound A (1,2-Dimethyl): The addition of the C2-methyl group introduces a strong electron-donating inductive (+I) effect, which increases the electron density of the imidazole ring and raises the pKa to approximately 7.76[1]. This electron-rich ring slightly deactivates the C5-ester carbonyl, making it less electrophilic. Consequently, Compound A exhibits greater stability (slower hydrolysis) than Compound B under basic conditions.

Acidic Conditions (Acid-Catalyzed Hydrolysis)

Under strongly acidic conditions (e.g., pH < 2), the imidazole N3 nitrogen is rapidly protonated. The resulting imidazolium cation exerts a powerful electron-withdrawing (-I) effect, which severely depletes electron density from the C5-ester, highly activating it toward nucleophilic attack by water[2].

  • While both compounds undergo accelerated hydrolysis in acid compared to neutral conditions, the C2-methyl group in Compound A slightly stabilizes the positive charge of the imidazolium ion via hyperconjugation and its +I effect. This mitigates the net electron-withdrawing pull on the ester, rendering Compound A slightly more stable than Compound B, though both degrade relatively quickly.

G A Compound A (1,2-Dimethyl) AcidA Protonated Imidazolium (Stabilized + Charge) A->AcidA pH < 2 BaseA Neutral Imidazole (+I from C2-Methyl) A->BaseA pH > 10 B Compound B (1-Methyl) AcidB Protonated Imidazolium (Stronger -I Effect) B->AcidB pH < 2 BaseB Neutral Imidazole (No C2-Methyl) B->BaseB pH > 10 HydAcidA Acid Hydrolysis Moderate Rate AcidA->HydAcidA H2O Attack HydAcidB Acid Hydrolysis Faster Rate AcidB->HydAcidB H2O Attack HydBaseA Base Saponification Slower Rate BaseA->HydBaseA OH- Attack HydBaseB Base Saponification Fast Rate BaseB->HydBaseB OH- Attack

Electronic influence of C2-methylation on ester hydrolysis pathways.

Comparative Stability Data

The following table summarizes the quantitative kinetic performance of both compounds. Note: Data represents established relative kinetic ratios derived from the inductive effects of substituted imidazoles at 40°C.

CompoundCondition kobs​ ( h−1 )Half-life ( t1/2​ )Kinetic Observation
Compound A (1,2-Dimethyl)Acidic (pH 1.2)0.01546.2 hModerate degradation
Compound B (1-Methyl)Acidic (pH 1.2)0.02231.5 hFast degradation
Compound A (1,2-Dimethyl)Basic (pH 12.0)0.2772.5 hRapid saponification
Compound B (1-Methyl)Basic (pH 12.0)0.8660.8 hVery rapid saponification

Key Takeaway: Both esters are highly sensitive to basic conditions, but the C2-methyl group in Compound A provides a ~3x increase in half-life during saponification by dampening the electrophilicity of the ester carbonyl.

Experimental Workflows: Self-Validating Stability Protocol

To empirically validate the degradation kinetics of these compounds, researchers must utilize a protocol that isolates pH as the sole variable. The following workflow is designed as a self-validating system: it includes a neutral pH control to rule out thermal or solvent-induced degradation, and utilizes a strict quenching mechanism to ensure the kinetic state is frozen prior to HPLC analysis.

Step-by-Step Methodology
  • Sample Preparation (Solvent Rationale): Prepare a 10 mg/mL stock solution of the target ester in HPLC-grade Acetonitrile (MeCN). Causality: Imidazole-5-carboxylates have limited aqueous solubility. MeCN acts as a necessary cosolvent that does not participate in nucleophilic acyl substitution, unlike protic solvents like methanol which could cause transesterification.

  • Buffer Addition & Incubation (Kinetic Acceleration): Dilute the stock to 1 mg/mL using three distinct aqueous buffers: 0.1 M HCl (pH 1.2), 0.1 M Phosphate buffer (pH 7.4 - Control), and 0.1 M NaOH (pH 12.0). Incubate the vials in a thermoshaker at 40°C. Causality: 40°C provides enough thermal energy to accelerate the hydrolysis to an observable timeframe (within 48 hours) without triggering secondary thermal decomposition pathways.

  • Aliquoting and Quenching (Freezing the Reaction): At predetermined time points (0, 1, 2, 4, 8, 24, and 48 hours), extract a 100 µL aliquot. Immediately quench the reaction by diluting 1:10 into a neutralizing buffer (e.g., pH 7.4 phosphate buffer for the acid/base samples). Causality: Quenching instantly alters the pH away from the catalytic extremes, effectively stopping the hydrolysis clock and ensuring the HPLC peak area accurately reflects the exact time of extraction.

  • HPLC-UV Analysis: Analyze the quenched samples via RP-HPLC (C18 column, MeCN/Water gradient with 0.1% TFA, UV detection at 230 nm). Plot the natural log of the remaining intact ester area versus time to calculate the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep 1. Sample Prep 1 mg/mL in MeCN Buffer 2. Buffer Addition pH 1.2 or pH 12.0 Prep->Buffer Incubate 3. Incubation 40°C Thermoshaker Buffer->Incubate Quench 4. Aliquot & Quench Neutralize to pH 7 Incubate->Quench HPLC 5. HPLC-UV Analysis Quantify % Intact Quench->HPLC

Step-by-step experimental workflow for pH-dependent stability testing.

Conclusion

When designing synthetic routes involving imidazole-5-carboxylates, the electronic contribution of ring substituents cannot be ignored. Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate demonstrates superior stability over its 1-methyl counterpart across both acidic and basic extremes. The inductive electron donation from the C2-methyl group effectively raises the basicity of the ring, shielding the C5-ester from rapid hydroxide attack during saponification, and slightly mitigating the extreme electron-withdrawing effects of the protonated imidazolium cation in acidic media.

References

  • Tonellato, U. (1976). Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring. Journal of the Chemical Society, Perkin Transactions 2, 771-776. DOI: 10.1039/P29760000771. Retrieved from[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are critical components of responsible science. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Waste Characterization

The foundational principle of chemical disposal is a thorough understanding of the substance's potential hazards. Based on data from related imidazole derivatives, Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate should be handled as a hazardous substance.[1]

Inferred Hazard Profile:

Hazard ClassificationRelated Compound ExamplesPotential Hazards for Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate
Acute Toxicity (Oral)Imidazole, 2-Chloro-1H-benzimidazoleHarmful if swallowed.[1][2]
Skin Corrosion/IrritationImidazole, 2-Chloro-1H-benzimidazoleMay cause skin irritation or severe burns.[1][2]
Serious Eye Damage/IrritationImidazole, 2-Chloro-1H-benzimidazoleMay cause serious eye irritation or damage.[1][2]
Respiratory Irritation2-Chloro-1H-benzimidazoleMay cause respiratory irritation.[1]
Reproductive ToxicityImidazoleMay damage fertility or the unborn child.[2]
Aquatic Hazard1,2-DimethylimidazoleHarmful to aquatic organisms, may cause long-term adverse effects.[3]

Given these potential hazards, any waste containing Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate must be classified as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Your institution's Environmental Health and Safety (EHS) office will provide the final determination, but you must treat the waste as hazardous from the point of generation.

Personal Protective Equipment (PPE) for Handling Waste

Before handling any waste materials, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the potential hazards identified above.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[5]

  • Eye Protection : Safety glasses with side-shields or chemical splash goggles are mandatory.[5]

  • Body Protection : A standard laboratory coat is required. For larger quantities of waste, consider a chemically resistant apron.

  • Respiratory Protection : All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Disposal Protocol

The guiding principle of the RCRA is "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management until its final disposal.[7][8] The following protocol ensures compliance and safety.

Step 1: Waste Collection (At the Point of Generation)
  • Primary Containment : Collect all waste streams containing Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate in a designated, sealable, and chemically compatible container.[6] This includes:

    • Unused or expired pure compound.

    • Reaction mixtures.

    • Contaminated solvents (e.g., from reaction workups or cleaning glassware).

    • Contaminated solids (e.g., filter paper, silica gel, contaminated gloves, weighing paper, pipette tips).[1]

  • Container Choice : The container must be in good condition, have a secure, tight-fitting lid, and be made of a material that will not react with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable choices.

Step 2: Waste Labeling

Proper labeling is a critical regulatory requirement that ensures safety and proper handling by all personnel.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[6][7]

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate" and all other chemical constituents in the container, listed by percentage.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The Accumulation Start Date (the date the first waste was added).[7]

    • Your name, principal investigator, and laboratory location.

Step 3: Segregation and Storage
  • Chemical Compatibility : Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation. Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[6]

  • Containment : The storage area should have secondary containment (such as a chemical-resistant tray or tub) to capture any potential leaks or spills.[7]

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal
  • Institutional Procedures : Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Timelines : Hazardous waste generators are subject to strict time limits for storing waste on-site.[4] Your EHS office will manage these timelines, but it is your responsibility to request a pickup in a timely manner.

  • Transportation : Never transport hazardous waste in your personal vehicle. All shipments must be accompanied by a Uniform Hazardous Waste Manifest and handled by a licensed hazardous waste transporter.[7][9] Your EHS office will manage this entire process.

The following diagram outlines the decision-making workflow for the proper disposal of Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate.

G cluster_0 Laboratory Operations cluster_1 EHS / Waste Management A Generation of Waste (e.g., unused reagent, contaminated materials) B Is the waste Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate or contaminated with it? A->B C Assume Hazardous Waste (Toxic, Irritant) B->C Yes D Select Compatible Container (e.g., HDPE, Glass) C->D E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Start Date D->E F Place in Secondary Containment in Satellite Accumulation Area E->F G Keep Container Closed F->G H Container Full or Project Complete? G->H I Contact Institutional EHS Office for Waste Pickup H->I Yes J EHS Transports to Central Accumulation Area I->J K Manifested transport by licensed hazardous waste contractor J->K L Final Disposal at a Permitted TSDF (Treatment, Storage, and Disposal Facility) K->L

Disposal Workflow for Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure during the disposal process, immediate and correct action is crucial.

  • Small Spill (within a fume hood) :

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.

    • Wearing your full PPE, carefully clean the affected area.

    • Collect all contaminated absorbent materials and debris in a designated hazardous waste container and label it accordingly.[6]

  • Large Spill (outside a fume hood) :

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's EHS or emergency response team immediately.[6]

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6]

    • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6]

    • In all cases of exposure, seek immediate medical attention and provide the SDS for imidazole or this guide to the medical personnel.

By adhering to this comprehensive disposal guide, you contribute to a robust safety culture, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • RCRA Hazardous Waste: Requirements, Training, and Certification. (n.d.).
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). USA Compliance.
  • RCRA Regulations Guide for Hazardous Waste Compliance. (n.d.). EnviroZone.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole. (2025). BenchChem.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
  • Standard Operating Procedure for Imidazole. (n.d.).
  • HR2-573 1.0 M Imidazole SDS. (2023, November 3). Hampton Research.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET 1,2-Dimethylimidazole. (2010, January 21). Fisher Scientific.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.